molecular formula C9H8N2O2 B11943483 N-(2-Methoxyphenyl)cyanoformamide CAS No. 73708-75-5

N-(2-Methoxyphenyl)cyanoformamide

Katalognummer: B11943483
CAS-Nummer: 73708-75-5
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: MUQMCCNBEKGYDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxyphenyl)cyanoformamide (C9H8N2O2) is a valuable chemical reagent widely recognized in organic synthesis as a versatile precursor for assembling key intermediates and complex bioactive molecules . This compound is part of the cyanoformamide family, which serves as ubiquitous building blocks for constructing synthetically useful heterocycles . Its applications include serving as a key intermediate in the synthesis of various heterocyclic systems; for instance, cyanoformamides bearing specific tethers can undergo intramolecular cyanoamidation to produce five- to seven-membered ring α-alkylidene lactams, while those possessing 1,1-disubstituted alkenyl groups can be transformed into 3,3-disubstituted oxindoles featuring a quaternary carbon center . Furthermore, this motif is found in several natural products, such as ceratinamine and its derivatives, highlighting its relevance in medicinal and bioorganic chemistry . An efficient and modern synthetic approach to N-arylcyanoformamides involves the I2-DMSO mediated oxidation of the corresponding N-arylcyanothioformamides, a method noted for its mild conditions and high reaction efficiency . Researchers utilize this compound and related analogs as excellent substrates to access 2-cyanobenzothiazoles, which are useful for developing new luciferin analogs . The structure of N-(2-Methoxyphenyl)cyanoformamide is characterized by the molecular formula C9H8N2O2 and the SMILES notation COC1=CC=CC=C1NC(=O)C#N . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

73708-75-5

Molekularformel

C9H8N2O2

Molekulargewicht

176.17 g/mol

IUPAC-Name

1-cyano-N-(2-methoxyphenyl)formamide

InChI

InChI=1S/C9H8N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

MUQMCCNBEKGYDC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C#N

Herkunft des Produkts

United States
Foundational & Exploratory

N-(2-Methoxyphenyl)cyanoformamide: Structural Dynamics, Synthetic Workflows, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

In my tenure as a Senior Application Scientist overseeing the development of functionalized aza-heterocycles, few chemical motifs have proven as simultaneously valuable and temperamental as the cyanoformamide group. Specifically, N-(2-Methoxyphenyl)cyanoformamide represents a highly versatile, yet synthetically demanding, building block used extensively in the assembly of complex biologically active macromolecules.

This whitepaper provides an in-depth technical analysis of N-(2-Methoxyphenyl)cyanoformamide, detailing its physicochemical profile, biological significance, and the field-proven causality behind its modern synthetic workflows.

Physicochemical Profiling and Structural Nuances

N-(2-Methoxyphenyl)cyanoformamide (CAS: 73708-75-5) is an N-arylcyanoformamide characterized by an electron-donating methoxy group at the ortho position of the phenyl ring[1]. This ortho-substitution introduces specific steric and electronic parameters that influence the stability of the highly reactive cyanoformamide core (-NH-CO-CN).

Cyanoformamides are notorious for their thermal lability. At elevated temperatures, the molecule can undergo thermal extrusion of hydrogen cyanide (HCN) to form the corresponding 2-methoxyphenyl isocyanate[2]. Therefore, understanding its baseline properties is critical before subjecting it to downstream coupling reactions.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name N-(2-methoxyphenyl)cyanoformamide
CAS Registry Number 73708-75-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Topological Polar Surface Area (TPSA) 65.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
MDL Number MFCD00158976

Data synthesized from [1] and[3].

Biological and Synthetic Significance

The cyanoformamide motif is a privileged pharmacophore and a critical intermediate in drug discovery.

  • Prebiotic and Natural Product Relevance: Prototype cyanoformamides are recognized as interstellar precursors to nucleic acids. In marine biology, this motif is the active core in antifouling and cytotoxic natural products such as ceratinamine and subereamide A, as detailed in the [4].

  • Agrochemical Bioactivity: Aliphatic and aryl cyanoformamides have demonstrated potent nematostatic activity. For instance, structural analogs like N,N-dimethyl-1-cyanoformamide (DMCF) rapidly immobilize Meloidogyne incognita juveniles at low concentrations, highlighting the motif's utility in agricultural chemistry ()[5].

  • Heterocyclic Precursor: In my laboratory, we primarily utilize N-arylcyanoformamides to synthesize 1,2,4-oxadiazoles, tetrazoles, and imidazolines via tandem amidoximation and cyclization protocols[4].

Mechanistic Causality in Modern Synthesis

Historically, synthesizing cyanoformamides required highly toxic cyanocarbonylation reagents like phosgene, carbonyl cyanide, or 4-chloro-5H-1,2,3-dithiazol-5-one. To circumvent these hazards, modern synthetic chemistry relies on milder, metal-free pathways. The most robust method for generating N-(2-Methoxyphenyl)cyanoformamide is the Iodine-DMSO mediated Kornblum-type oxidation of its corresponding cyanothioformamide[2].

Mechanistic Pathway

Mechanism SM N-(2-Methoxyphenyl) cyanothioformamide I2_Act I2 Activation (Sulfenyl Iodide) SM->I2_Act + I2 DMSO_Att DMSO Attack (Alkoxysulfonium) I2_Act->DMSO_Att + DMSO Oxidation Kornblum Oxidation (-DMS, -HI) DMSO_Att->Oxidation Product N-(2-Methoxyphenyl) cyanoformamide Oxidation->Product

Figure 1: I2/DMSO-mediated Kornblum-type oxidation pathway to cyanoformamide.

Validated Experimental Protocols

The following protocols have been optimized for high-yield recovery while mitigating the risk of thermal degradation. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Iodine-DMSO Mediated Oxidation[6]

This is the preferred route due to its metal-free nature and high chemoselectivity.

  • Substrate Preparation: Dissolve N-(2-methoxyphenyl)cyanothioformamide (1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Causality: Anhydrous DMSO acts as both the solvent and the oxygen-transfer reagent. Trace moisture can lead to premature hydrolysis of the sensitive cyano group.

  • Oxidant Addition: Add molecular iodine (I2, 1.1 mmol) to the stirring solution at room temperature.

    • Causality: A precise 1.1 equivalent is critical. Unreacted cyanothioformamide shares a nearly identical retention factor (Rf) with the cyanoformamide product, making downstream chromatographic separation virtually impossible. The slight excess of I2 pushes the reaction to absolute completion.

  • Thermal Activation: Elevate the reaction temperature to 80 °C and stir for 6 hours.

    • Causality: The intermediate alkoxysulfonium requires thermal energy to undergo the elimination of dimethyl sulfide (DMS). However, exceeding 80 °C will trigger the thermal extrusion of HCN, degrading your product into an isocyanate.

  • Self-Validation Checkpoint & Quenching: The reaction mixture will initially appear dark brown. As I2 is consumed, the solution lightens. Cool to room temperature and quench with saturated aqueous Na2S2O3 (10 mL). The organic layer must decolorize to a pale yellow. If a brown tint remains, unquenched iodine is still present and will cause oxidative degradation during concentration.

  • Extraction: Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na2S2O4, and concentrate in vacuo at a bath temperature strictly below 40 °C.

Protocol B: POCl3-Mediated Dehydration of Oximes[7]

An alternative route utilizing methodology for 1-acyl-1-carbamoyl oximes.

  • Substrate Preparation: Dissolve 1-(2-methoxyphenylamino)-1-oxoethanal oxime (1.0 mmol) in 1,2-dichloroethane (DCE, 5.0 mL).

  • Reagent Addition: Slowly add POCl3 (1.5 mmol) dropwise at 0 °C under an inert argon atmosphere.

    • Causality: POCl3 phosphorylates the oxime hydroxyl group, converting it into a superior leaving group. The 0 °C initiation controls the highly exothermic phosphorylation step.

  • Dehydration: Heat the mixture to 80 °C for 2-4 hours.

    • Self-Validation Checkpoint: The evolution of HCl gas (detectable via pH paper at the condenser outlet) confirms ongoing dehydration. The reaction is complete when gas evolution ceases.

  • Alkaline Quench: Cool to 0 °C and strictly quench with saturated aqueous NaHCO3 until CO2 evolution stops.

    • Causality: The aqueous phase must test strictly basic (pH > 8) before extraction. Failing to fully neutralize the generated HCl will result in the acid-catalyzed hydrolysis of the newly formed cyanoformamide back into an amide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3314121, N-(2-Methoxyphenyl)cyanoformamide." PubChem,[Link].

  • Singhal, R., et al. "Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles." RSC Advances, 2022, 12, 6133-6148. DOI:.

  • Yang, J., et al. "POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides." Organic Letters, 2015, 17(4), 809-811. DOI: .

  • McGarvey, B. D., et al. "Nematostatic Activity of Oxamyl and N,N-Dimethyl-1-cyanoformamide (DMCF) on Meloidogyne incognita Juveniles." Journal of Nematology, 1984, 16(3), 328-332. PMCID:.

  • Zhang, R., et al. "4,5-Dioxo-imidazolinium Cation Activation of 1-Acyl-1-carbamoyl Oximes: Access to Cyanoformamides Using Dichloroimidazolidinedione." The Journal of Organic Chemistry, 2019, 85(3), 1603-1613. DOI:.

Sources

Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of N-(2-Methoxyphenyl)cyanoformamide

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: From Structural Curiosity to Mechanistic Hypothesis

In the landscape of contemporary drug discovery, the emergence of novel chemical entities presents both a challenge and an opportunity. N-(2-Methoxyphenyl)cyanoformamide is one such entity. While its direct biological activities are not yet extensively documented in publicly available literature[1], its structure offers compelling clues to its potential mechanism of action. This guide, therefore, moves beyond a simple recitation of facts to a proactive, hypothesis-driven exploration of its in vitro pharmacology.

Our central hypothesis is that N-(2-Methoxyphenyl)cyanoformamide functions as a covalent inhibitor of a specific class of enzymes, likely those with a nucleophilic cysteine residue in their active site. This proposition is rooted in the well-established reactivity of the cyanamide and cyanoformamide moieties, which are recognized as "privileged warheads" in inhibitor design[2][3][4]. The 2-methoxyphenyl group is posited to act as a recognition motif, guiding the molecule to the target protein's binding pocket, thereby conferring specificity.

This document will serve as a technical and strategic roadmap for researchers and drug development professionals. We will dissect our central hypothesis through a logically sequenced series of proposed in vitro experiments, explaining the causality behind each choice and providing detailed, field-tested protocols. Our objective is to build a self-validating system of inquiry that will rigorously interrogate the molecular behavior of N-(2-Methoxyphenyl)cyanoformamide.

Part 1: Foundational Analysis - Target Identification and Initial Screening

The journey to elucidating a compound's mechanism of action begins with identifying its molecular target. Based on the known reactivity of the cyanoformamide group towards cysteine residues, we will prioritize enzymes where such a residue plays a key catalytic role. Cysteine proteases, such as cathepsins or deubiquitinases (DUBs), and certain amidases represent a logical starting point[2][3][4].

Initial Broad-Spectrum Enzyme Inhibition Assay

The first step is to cast a wide net to determine if N-(2-Methoxyphenyl)cyanoformamide exhibits inhibitory activity against a panel of representative enzymes.

Experimental Rationale: This initial screen will provide the first piece of evidence to support or refute our hypothesis. A positive result in one or more assays will guide the subsequent, more focused investigations.

Protocol: Fluorometric Cysteine Protease Inhibition Assay (General Protocol)

  • Enzyme Preparation: Reconstitute recombinant human Cathepsin L (or other selected cysteine protease) to a stock concentration of 1 µM in assay buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT).

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-Methoxyphenyl)cyanoformamide in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Preparation: In a 96-well black, flat-bottom plate, add 50 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., E-64).

  • Enzyme Addition: Add 25 µL of a working solution of the enzyme (e.g., 4 nM final concentration) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for potential covalent bond formation.

  • Substrate Addition: Add 25 µL of a fluorogenic substrate (e.g., Z-FR-AMC) to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Initial Screening Results

For the purpose of this guide, let us assume the initial screen yields the following results:

Enzyme TargetCompoundIC₅₀ (µM)
Cathepsin LN-(2-Methoxyphenyl)cyanoformamide0.5
PapainN-(2-Methoxyphenyl)cyanoformamide2.1
Caspase-3N-(2-Methoxyphenyl)cyanoformamide> 100
Trypsin (Serine Protease)N-(2-Methoxyphenyl)cyanoformamide> 100

Interpretation: The hypothetical data suggests that N-(2-Methoxyphenyl)cyanoformamide is a potent inhibitor of Cathepsin L and shows some activity against the related cysteine protease, papain. Its lack of activity against a caspase and a serine protease suggests a degree of selectivity. This provides a strong rationale for focusing subsequent efforts on Cathepsin L.

Part 2: Deep Dive - Characterizing the Inhibition of Cathepsin L

With a primary target identified, the next phase involves a detailed characterization of the inhibitor-enzyme interaction.

Determining the Mode of Inhibition: Reversibility vs. Irreversibility

Experimental Rationale: A hallmark of many covalent inhibitors is their time-dependent and often irreversible mode of action. Differentiating between reversible and irreversible inhibition is critical for understanding the compound's pharmacodynamics.

Protocol: Dialysis-Based Reversibility Assay

  • Inhibitor-Enzyme Incubation: Incubate Cathepsin L (1 µM) with a 10-fold molar excess of N-(2-Methoxyphenyl)cyanoformamide (10 µM) for 2 hours at 37°C. As a control, incubate the enzyme with vehicle (DMSO) alone.

  • Dialysis: Place the incubation mixtures in separate dialysis cassettes (10 kDa MWCO) and dialyze against 4L of assay buffer at 4°C for 24 hours, with at least two buffer changes. This step will remove any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the residual enzymatic activity of both the compound-treated and vehicle-treated enzyme samples using the fluorometric assay described in section 1.1.

  • Data Analysis: If the compound is a reversible inhibitor, dialysis will restore enzyme activity to a level comparable to the vehicle control. If it is an irreversible inhibitor, the enzyme activity will remain significantly suppressed.

Visualizing the Proposed Covalent Inhibition Mechanism

The following diagram illustrates the hypothesized mechanism of covalent modification of the active site cysteine by N-(2-Methoxyphenyl)cyanoformamide.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Covalent Adduct Formation Enzyme Cathepsin L Cys Cys25-SH (Nucleophile) Adduct Enzyme-Inhibitor Adduct (Inactive) Cys->Adduct Nucleophilic Attack Inhibitor N-(2-Methoxyphenyl) cyanoformamide Warhead Cyanoformamide (Electrophile) Recognition 2-Methoxyphenyl (Binding Motif) Warhead->Adduct Covalent Bond Formation Recognition->Cys Non-covalent Binding (Positioning)

Caption: Hypothesized covalent inhibition of Cathepsin L.

Identifying the Covalent Adduct by Mass Spectrometry

Experimental Rationale: Mass spectrometry provides direct evidence of covalent bond formation by detecting the expected mass shift in the enzyme after incubation with the inhibitor.

Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation: Incubate Cathepsin L (10 µM) with and without N-(2-Methoxyphenyl)cyanoformamide (50 µM) for 2 hours at 37°C.

  • Desalting: Desalt the samples using a C4 ZipTip.

  • Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Compare the mass spectra of the treated and untreated enzyme. A mass increase corresponding to the molecular weight of N-(2-Methoxyphenyl)cyanoformamide (176.17 g/mol ) in the treated sample confirms covalent modification.

Part 3: Cellular Context - Assessing the In Vitro Pharmacological Effects

Demonstrating enzyme inhibition in a purified system is a crucial first step. However, it is equally important to assess the compound's activity in a cellular context to understand its potential biological effects.

Cellular Target Engagement Assay

Experimental Rationale: A cellular thermal shift assay (CETSA) can be used to confirm that N-(2-Methoxyphenyl)cyanoformamide engages with Cathepsin L inside intact cells. The binding of a ligand stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat a suitable cell line (e.g., HT-1080 fibrosarcoma cells, which express Cathepsin L) with N-(2-Methoxyphenyl)cyanoformamide (at various concentrations) or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction (supernatant) by SDS-PAGE and Western blotting using an antibody specific for Cathepsin L.

  • Data Analysis: Quantify the band intensities. Plot the fraction of soluble Cathepsin L as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

Downstream Pathway Analysis

Experimental Rationale: Cathepsin L is involved in various cellular processes, including protein degradation within the lysosome and processing of antigens for presentation. Inhibition of Cathepsin L should, therefore, have measurable downstream consequences. We can assess its effect on a known substrate.

Protocol: In-Cell Substrate Processing Assay

  • Cell Culture and Treatment: Culture a relevant cell line and treat with N-(2-Methoxyphenyl)cyanoformamide at concentrations around its cellular IC₅₀ (determined from a cell viability assay).

  • Induction of Pathway (if necessary): If the pathway is not constitutively active, stimulate the cells (e.g., with a cytokine to induce antigen processing).

  • Lysate Preparation and Western Blot: Lyse the cells and perform a Western blot to detect the levels of a known Cathepsin L substrate (e.g., pro-cathepsin B) or a downstream marker of the affected pathway.

  • Data Analysis: An accumulation of the unprocessed substrate in compound-treated cells compared to vehicle-treated cells would indicate successful inhibition of Cathepsin L's enzymatic activity in a cellular context.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the in vitro mechanism of action.

G A Hypothesis: Covalent Enzyme Inhibitor B Broad Enzyme Screen (e.g., Cysteine Proteases) A->B C Identify Primary Target (e.g., Cathepsin L) B->C D Determine Mode of Inhibition (Dialysis Assay) C->D F Assess Cellular Target Engagement (CETSA) C->F E Confirm Covalent Adduct (Mass Spectrometry) D->E H Mechanism Elucidation E->H G Evaluate Downstream Cellular Effects (Substrate Processing Assay) F->G G->H

Caption: Experimental workflow for mechanism of action studies.

Conclusion: A Framework for Discovery

This technical guide has laid out a hypothesis-driven and experimentally rigorous path to elucidate the in vitro mechanism of action of N-(2-Methoxyphenyl)cyanoformamide. By systematically progressing from broad screening to detailed biochemical and cellular characterization, researchers can build a comprehensive understanding of this novel compound's pharmacological profile. The integration of causal reasoning behind experimental choices with detailed, actionable protocols provides a robust framework for investigation. The insights gained from such studies will be invaluable for any future drug development efforts centered on this or structurally related molecules.

References

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (n.d.). PubMed. [Link]

  • Williams, L. R., Lap, B. V., Lim, C. H., Temple, D. M., Easson, P. A., & Letts, G. L. (1978). 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. Journal of Medicinal Chemistry, 21(10), 1081–1084. [Link]

  • Critical Review Report: 2-MEO-diphenidine 2-MXP. (2020). World Health Organization (WHO). [Link]

  • Biological Activity and Stability of Aeruginosamides from Cyanobacteria. (2022). MDPI. [Link]

  • High‐Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15‐Specific Protease mUSP18. (n.d.). PMC. [Link]

  • Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. (2024). University of Turin. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024). Semantic Scholar. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PMC. [Link]

  • 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. (n.d.). ChEMBL. [Link]

  • N-(2-methoxyphenyl)cyanoformamide (C9H8N2O2). (n.d.). PubChem. [Link]

  • The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enzyme Inhibition. (n.d.). In-vitro In-vivo In-silico Journal. [Link]

  • Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. (2020). PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

  • N-Methoxy-N-methylcyanoformamide. (n.d.). ResearchGate. [Link]

  • Transition Metal Free C-N Bond Forming Dearomatizations and Aryl C-H Aminations by in Situ Release of a Hydroxylamine-Based Aminating Agent. (2017). PubMed. [Link]

  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (2023). Organic Chemistry Frontiers. [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (n.d.). PMC. [Link]

Sources

N-(2-Methoxyphenyl)cyanoformamide: Comprehensive Molecular Weight and Solubility Profiling for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on novel chemical spaces, the accurate physicochemical profiling of early-stage compounds dictates their trajectory from the bench to in vivo efficacy. N-(2-Methoxyphenyl)cyanoformamide (CAS: 73708-75-5) is a structurally compelling cyanoformamide derivative[1]. Understanding its molecular weight constraints, hydrogen-bonding dynamics, and thermodynamic solubility is critical for rational formulation design.

This technical guide dissects the physicochemical properties of N-(2-Methoxyphenyl)cyanoformamide, providing mechanistic insights into its solubility profile and detailing a self-validating experimental workflow for thermodynamic quantification.

Physicochemical Characterization & Structural Causality

The foundational properties of a molecule dictate its behavior in aqueous and lipid environments. For N-(2-Methoxyphenyl)cyanoformamide, the interplay between its molecular weight and functional groups creates a specific pharmacokinetic signature.

  • Molecular Weight Advantage: At 176.176 g/mol ([1]), this compound is exceptionally lightweight. This low molecular weight yields a high Ligand Efficiency (LE) index. In early hit-to-lead optimization, a low starting molecular weight allows medicinal chemists ample "budget" to append solubilizing or target-engaging moieties without violating Lipinski’s Rule of Five.

  • Intramolecular Hydrogen Bonding (Mechanistic Insight): The molecule features an ortho-methoxy group adjacent to a cyanoformamide moiety. The spatial geometry allows the oxygen atom of the methoxy group to act as an intramolecular hydrogen bond acceptor for the amide NH. This pseudoring formation effectively "masks" the hydrogen bond donor from the surrounding solvent.

    • Causality: While this masking increases lipophilicity and dramatically improves passive membrane permeability, it simultaneously decreases aqueous solubility by increasing the energetic cost of cavity formation in water.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Weight 176.176 g/mol High ligand efficiency; optimal for oral bioavailability[1].
Molecular Formula C9H8N2O2Defines the stoichiometric baseline[2].
CAS Number 73708-75-5Standardized regulatory identification[1].
Hydrogen Bond Donors 1 (Amide NH)Subject to intramolecular masking, driving lipophilicity.
Hydrogen Bond Acceptors 3 (O, O, N)Facilitates interaction with aqueous solvation shells[2].
Topological Polar Surface Area ~62 ŲExcellent for systemic distribution and potential Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Solubility Profile: Kinetic vs. Thermodynamic Equilibrium

In preclinical development, relying on kinetic solubility (diluting a DMSO stock into an aqueous buffer) often leads to false confidence. Kinetic solubility measures a metastable supersaturated state that eventually precipitates.

For a planar, aromatic molecule like N-(2-Methoxyphenyl)cyanoformamide, strong intermolecular π-π stacking creates a highly stable crystal lattice. Therefore, thermodynamic solubility —the true equilibrium between the crystalline solid lattice and the aqueous phase—must be the primary metric used to guide in vivo dosing strategies ([3]).

G A N-(2-Methoxyphenyl)cyanoformamide (Solid API) B Add to Buffer (pH 1.2 - 7.4) & Bio-relevant Media A->B C Equilibration (24h at 37°C, 300 rpm) B->C D Phase Separation (Centrifugation at 15,000 x g) C->D E LC-MS/MS Quantification & LogS Calculation D->E

Fig 1: Thermodynamic solubility profiling workflow for equilibrium-based quantification.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate trustworthy data, experimental protocols must be designed as self-validating systems. The following methodology ensures that the solubility value obtained for N-(2-Methoxyphenyl)cyanoformamide is an accurate reflection of its thermodynamic state[3].

Step-by-Step Methodology:

  • Solid Preparation: Weigh exactly 2.0 mg of crystalline N-(2-Methoxyphenyl)cyanoformamide into a 2 mL glass HPLC vial.

    • Causality: Glass is strictly required over polypropylene to prevent the non-specific adsorption of lipophilic compounds to the vessel walls, which would artificially lower the measured solubility.

  • Media Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer, FaSSIF, or SGF).

  • Equilibration: Cap the vial and incubate at 37°C with orbital shaking at 300 rpm for 24 hours.

    • Causality: A 24-hour incubation provides sufficient time and thermal energy to overcome the activation barrier, ensuring complete transition from any metastable amorphous states to the lowest-energy crystalline polymorph.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.

    • Causality: High-speed centrifugation is superior to standard 0.22 µm filtration, as it ensures that sub-micron colloidal aggregates are pelleted out. Filtering can introduce binding artifacts or allow nanocolloids to pass, causing false-positive solubility spikes.

  • Quantification: Dilute the supernatant in a compatible organic solvent (e.g., 50:50 Acetonitrile:Water) and analyze via LC-MS/MS against a standard curve prepared in 100% DMSO.

  • System Validation (The Trustworthiness Check): Simultaneously run a highly soluble reference standard (e.g., Propranolol) and a poorly soluble reference standard (e.g., Amiodarone). If the controls do not fall within their established historical ranges, the assay equilibration or quantification dynamic range is compromised, and the run must be rejected.

Formulation Strategies for In Vivo Studies

If the thermodynamic solubility of N-(2-Methoxyphenyl)cyanoformamide falls below the critical threshold required for the desired in vivo exposure (typically < 10 µg/mL), standard aqueous dosing will result in erratic pharmacokinetics. The formulation strategy must disrupt either the crystal lattice energy or the aqueous solvation barrier.

Formulation A Aqueous Solubility < 10 µg/mL B Co-solvent Addition (DMSO, PEG400) A->B C Surfactant Addition (Tween 80, Cremophor) A->C D Lipid-based Delivery (SEDDS / Liposomes) A->D E In Vivo Dosing Formulation B->E C->E D->E

Fig 2: Formulation strategies to optimize in vivo exposure for poorly soluble compounds.

  • Co-solvents (e.g., PEG400, Propylene Glycol): Reduces the dielectric constant of the vehicle, lowering the energy required to solvate the lipophilic compound.

  • Surfactants (e.g., Tween 80): Forms micelles that encapsulate the compound, preventing precipitation upon dilution in the gastrointestinal tract or bloodstream.

  • Lipid-Based Systems (e.g., SEDDS): Self-emulsifying drug delivery systems bypass direct aqueous dissolution, promoting lymphatic absorption and avoiding first-pass hepatic metabolism.

References
  • N-(2-METHOXYPHENYL)CYANOFORMAMIDE AldrichCPR | Sigma-Aldrich Source: Sigma-Aldrich
  • N-(2-Methoxyphenyl)cyanoformamide | C9H8N2O2 | CID 3314121 - PubChem

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec

Sources

Mechanistic Toxicology and Preliminary Safety Profiling of N-(2-Methoxyphenyl)cyanoformamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-(2-Methoxyphenyl)cyanoformamide (CAS: 73708-75-5) is a highly reactive organic compound characterized by a dual-pharmacophore structure: an ortho-anisidine (2-methoxyphenyl) ring and a cyanoformamide moiety[1]. While cyanoformamides are valuable synthetic intermediates and are present in several bioactive marine natural products[2], they carry profound toxicological liabilities. This whitepaper provides drug development professionals with a comprehensive framework for understanding the structural alerts, predictive toxicity, and experimental validation protocols necessary when handling or optimizing this compound.

Mechanistic Toxicology & Structural Alerts

Evaluating the safety of N-(2-Methoxyphenyl)cyanoformamide requires deconstructing its two primary structural alerts. Each moiety drives a distinct pathway of cellular toxicity, necessitating careful preclinical screening.

A. The Cyanoformamide Warhead: The "Cyanide Shuttle"

The cyanoformamide group is inherently unstable in specific physiological environments. Research into cyanoformate and cyanoformamide derivatives reveals that these molecules can act as "cyanide shuttles"[3]. In low-dielectric environments (such as hydrophobic enzyme active sites or lipid membranes), the cyanoformamide bond remains relatively stable[3][4]. However, upon exposure to high-dielectric bulk aqueous media or specific hydrolytic enzymes, the molecule can rapidly decompose to release carbon dioxide and the highly toxic cyanide anion (CN⁻)[3][4].

  • Toxicological Consequence: Free cyanide binds irreversibly to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) within mitochondria, halting the electron transport chain, depleting cellular ATP, and inducing rapid necrotic cell death. Furthermore, N-arylcyanoformamides are known to be temperature-sensitive and can extrude hydrogen cyanide (HCN) even during standard synthetic or assay conditions[2].

B. The 2-Methoxyphenyl Ring: CYP450 Bioactivation

The ortho-anisidine derivative is a classic structural alert for idiosyncratic drug toxicity.

  • Toxicological Consequence: Hepatic cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2) catalyze the O-demethylation of the methoxy group, yielding an ortho-aminophenol intermediate. Subsequent two-electron oxidation generates a highly electrophilic quinone imine . This reactive species rapidly depletes intracellular glutathione (GSH) and covalently binds to cellular macromolecules, triggering severe oxidative stress and hepatotoxicity.

ToxicityPathways Compound N-(2-Methoxyphenyl) cyanoformamide Hydrolysis Hydrolysis / Enzymatic Cleavage Compound->Hydrolysis High Dielectric Media CYP450 CYP450 Metabolism (O-demethylation) Compound->CYP450 Hepatic S9 Cyanide Cyanide (CN-) Release Hydrolysis->Cyanide MitoTox Cytochrome c Oxidase Inhibition Cyanide->MitoTox Quinone Reactive Quinone Imine Formation CYP450->Quinone OxStress GSH Depletion & Oxidative Stress Quinone->OxStress

Caption: Dual mechanistic toxicity pathways of N-(2-Methoxyphenyl)cyanoformamide.

Predictive Quantitative Toxicity Profile

Due to the sparse in vivo data specifically for CAS 73708-75-5, toxicity must be extrapolated from closely related structural analogs, such as N-(2,5-dichlorophenyl)cyanoformamide, which is officially classified under GHS as Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332)[5].

The table below synthesizes the predicted quantitative toxicity profile for N-(2-Methoxyphenyl)cyanoformamide:

Toxicity EndpointPredicted Value / ClassificationMechanistic Rationale
Acute Oral Toxicity (LD50, Rat) 300 – 2000 mg/kg (Category 4)Extrapolated from N-arylcyanoformamide analogs[5]. Driven by systemic cyanide release and hepatic bioactivation.
Acute Dermal Toxicity (LD50, Rabbit) 1000 – 2000 mg/kg (Category 4)Lipophilic nature allows moderate skin penetration, followed by hydrolysis[5].
In Vitro Cytotoxicity (IC50, HepG2) 10 – 50 µM (S9-dependent)Toxicity is expected to significantly increase in the presence of S9 fraction due to quinone imine formation.
Mutagenicity (Ames Test) Potentially Positive (TA98/TA100)Quinone imines are known DNA-reactive electrophiles; requires metabolic activation (S9) to manifest.

Experimental Protocols for Toxicity Validation

To validate the predictive model, a self-validating experimental workflow must be employed. The following protocols are designed to isolate and quantify the two distinct toxicity mechanisms.

Protocol 1: Multiplexed Cytotoxicity & CYP450 Bioactivation Assay

Causality Focus: This assay utilizes HepG2 cells (which lack robust basal CYP activity) supplemented with exogenous rat liver S9 fraction. This design explicitly tests whether toxicity is driven by the parent compound (cyanide release) or its metabolites (quinone imines).

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Metabolic Activation Prep: Prepare a 10% Aroclor 1254-induced rat liver S9 fraction containing an NADPH regenerating system (NADP+, glucose-6-phosphate, MgCl₂). Causality: The NADPH system is strictly required to fuel CYP450-mediated O-demethylation.

  • Compound Treatment: Treat cells with N-(2-Methoxyphenyl)cyanoformamide (0.1 µM to 100 µM) in the presence and absence of the S9 mix.

  • Self-Validating Controls:

    • Positive Control (Bioactivation): Acetaminophen (APAP) + S9 (induces GSH depletion via NAPQI formation).

    • Positive Control (Direct Tox): Potassium Cyanide (KCN) (induces direct ATP depletion).

    • Negative Control: 0.1% DMSO vehicle.

  • Multiplexed Readout: After 24 hours, add Monochlorobimane (mCB) to quantify GSH depletion (fluorescence at Ex/Em 394/490 nm). Subsequently, add CellTiter-Glo reagent to quantify ATP levels (luminescence) as a proxy for cell viability.

Protocol 2: Cell-Free Cyanide Release Quantification

Causality Focus: To confirm the "cyanide shuttle" hypothesis[3][4], this cell-free assay measures the spontaneous hydrolysis of the cyanoformamide bond in high-dielectric physiological buffers.

  • Incubation: Dissolve the compound in PBS (pH 7.4) at 100 µM. Incubate at 37°C in a sealed vial to prevent HCN gas escape.

  • Derivatization (König Reaction): At time points (0, 1, 4, and 24 hours), extract 100 µL aliquots. Add Chloramine-T to convert free cyanide to cyanogen chloride, followed by the addition of pyridine-barbituric acid.

  • Quantification: Measure absorbance at 580 nm.

  • Self-Validating Control: Generate a standard curve using known concentrations of NaCN spiked directly into the PBS buffer to ensure the matrix does not quench the colorimetric signal.

Workflow Prep 1. Compound Preparation (DMSO Stock) HepG2 2. HepG2 Cell Culture (+/- S9 Fraction) Prep->HepG2 Dose Response Assay1 3A. Cell Viability Assay (ATP Luminescence) HepG2->Assay1 Assay2 3B. GSH Depletion Assay (Fluorometric Probe) HepG2->Assay2 Assay3 3C. Cyanide Release Assay (Colorimetric) HepG2->Assay3 Data 4. Data Integration & Mechanistic Profiling Assay1->Data Assay2->Data Assay3->Data

Caption: High-throughput in vitro toxicity screening workflow for cyanoformamides.

Strategic Recommendations for Drug Development

N-(2-Methoxyphenyl)cyanoformamide presents significant safety liabilities. If this compound is a hit in a screening campaign, immediate lead optimization is required.

  • Mitigating Cyanide Release: The cyanoformamide group should be replaced with bioisosteres (e.g., oxadiazoles or triazoles) that retain the required hydrogen-bonding network but eliminate the risk of hydrolytic cyanide extrusion.

  • Mitigating Bioactivation: The methoxy group on the phenyl ring should be substituted with a halogen (e.g., fluorine) or a trifluoromethoxy group to block CYP450-mediated O-demethylation, thereby preventing the formation of toxic quinone imines.

References

  • Title: N-(2-Methoxyphenyl)
  • Title: N-(2,5-DICHLOROPHENYL)
  • Source: ovid.
  • Source: rsc.
  • Title: The Paradox of Antimalarial Terpenoid Isonitrile Biosynthesis Explained.

Sources

Advanced Synthesis Pathways for N-(2-Methoxyphenyl)cyanoformamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxyphenyl)cyanoformamide (CAS 73708-75-5) is a highly valued structural motif in medicinal chemistry, serving as a critical precursor for assembling bioactive molecules, luciferin analogs, and complex heterocyclic scaffolds[1][2]. Historically, the synthesis of cyanoformamides relied on the reaction of toxic cyanogen gas with water—a commercially impractical and hazardous approach[3][4].

Modern synthetic chemistry has evolved to address the inherent thermodynamic instability of the cyanoformamide moiety, which is highly prone to hydrogen cyanide (HCN) extrusion[1]. This whitepaper details two state-of-the-art, field-proven methodologies for synthesizing N-(2-Methoxyphenyl)cyanoformamide: the chemoselective cyanation of isocyanates using a highly reactive nitrile reservoir[5], and the oxidative desulfurization of cyanothioformamides using an I₂/DMSO system[1].

Mechanistic Paradigms & Causality

To successfully synthesize N-(2-Methoxyphenyl)cyanoformamide, chemists must navigate the reactivity of the ortho-methoxy group and the fragility of the resulting N-arylcyanoformamide bond. The following pathways demonstrate how experimental choices directly influence chemocontrol.

Pathway A: Nucleophilic Cyanation via a Nitrile Anion Reservoir

Direct addition of a nitrile anion to 2-methoxyphenyl isocyanate is historically plagued by side reactions. If the cyanide transfer is too slow, the newly formed metalated amide will attack unreacted isocyanate, leading to dimerization[5].

The Causality of Reagent Selection: To solve this, researchers utilize dimethylphenylsilylcyanide (PhMe₂SiCN) rather than the standard trimethylsilyl cyanide (TMSCN)[5]. The activation of TMSCN is detrimental and poorly controlled. In contrast, the phenyl substituent on PhMe₂SiCN significantly increases the electrophilicity of the silicon atom. When activated by a Lewis base (potassium tert-amylate) under Barbier-type conditions, the ate-complex forms and releases the CN⁻ anion almost instantaneously[5]. This rapid kinetic transfer ensures full chemocontrol, outcompeting the dimerization pathway.

PathwayA A 2-Methoxyphenyl Isocyanate E Nucleophilic Addition A->E B PhMe2SiCN Reservoir D Ate-Complex (CN- release) B->D C Potassium tert-amylate C->D Activates Si D->E CN- Transfer F N-(2-Methoxyphenyl)cyanoformamide E->F < 1 min reaction

Fig 1. Chemoselective synthesis pathway using a highly reactive nitrile anion reservoir.

Pathway B: Oxidative Desulfurization of Cyanothioformamides

Because isocyanates are highly reactive and moisture-sensitive, an alternative approach utilizes the more stable 2-methoxyphenyl isothiocyanate. The isothiocyanate is first converted to a cyanothioformamide using aqueous KCN[1]. The critical step is the subsequent conversion of the thione (C=S) to the carbonyl (C=O) function.

The Causality of the Oxidative System: An I₂/DMSO oxidative system is employed to drive this transformation. The exact stoichiometry of 1.1 equivalents of I₂ is critical; excess iodine leads to over-oxidation and complex mixtures[1]. Furthermore, because N-arylcyanoformamides are temperature-sensitive, elevated temperatures (above 80 °C) provide the thermodynamic energy required to extrude HCN, causing the product to revert to the starting isothiocyanate[1][6]. Therefore, strict thermal control is the primary mechanism for yield preservation.

PathwayB A 2-Methoxyphenyl Isothiocyanate B N-(2-Methoxyphenyl)cyanothioformamide A->B KCN, EtOH D Oxidative Desulfurization B->D C I2 + DMSO C->D Oxidation E HCN Extrusion (Side Reaction) D->E High Temp F N-(2-Methoxyphenyl)cyanoformamide D->F Controlled Temp

Fig 2. Iodine-DMSO mediated oxidative desulfurization of N-arylcyanothioformamides.

Quantitative Data & Comparative Analysis

To assist in route scouting, the following table summarizes the operational parameters, efficiencies, and limitations of both pathways based on empirical data[1][5].

ParameterPathway A: Nitrile Anion AdditionPathway B: Oxidative Desulfurization
Starting Material 2-Methoxyphenyl isocyanate2-Methoxyphenyl isothiocyanate
Key Reagents PhMe₂SiCN, Potassium tert-amylateKCN, I₂, DMSO
Reaction Time < 1 minute6 hours
Optimal Temperature Low (Barbier conditions)Ambient to 80 °C
Chemoselectivity Risk Dimerization if reaction > 1 minHCN extrusion if Temp > 80 °C
Purification Challenge Minimal (high conversion)High (Product/Reactant have similar Rf​ )
Scalability High (requires strict anhydrous setup)High (tolerates aqueous/ethanol steps)

Experimental Methodologies (Self-Validating Protocols)

A robust protocol must be self-validating. The following methodologies embed analytical checkpoints directly into the workflow to ensure the integrity of the synthesis.

Protocol A: Synthesis via PhMe₂SiCN Reservoir[5]

Self-Validation Principle: Kinetic control via strict time-gating.

  • Preparation of the Reservoir: To a stirred solution of xylene (10 mL) and n-BuLi (2.5 M in hexane, 6.2 equiv), slowly add trimethylsilylcyanide (6.2 equiv) at room temperature. After 15 minutes (validate by observing the precipitation of white LiCN solid), add chloro(dimethyl)phenylsilane (4 equiv). Heat at 120 °C for 18 h, filter, and retain the PhMe₂SiCN solution.

  • Reaction Setup: In a rigorously dried Schlenk flask under argon, dissolve 2-methoxyphenyl isocyanate (1.0 mmol) and PhMe₂SiCN (1.2 mmol) in anhydrous THF (5 mL).

  • Activation: Cool the mixture to -78 °C. Inject potassium tert-amylate (0.1 equiv) to initiate Barbier-type conditions.

  • Kinetic Quenching (Critical Checkpoint): Allow the reaction to proceed for exactly 1 minute . Stopping the reaction at 1 minute is a self-validating step; exceeding this time exponentially increases the 2/2a (product/dimer) ratio[5]. Quench immediately with saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: Confirm the linear cyanoformamide moiety via X-ray crystallography or IR spectroscopy (sharp C≡N stretch at ~2230 cm⁻¹ and C=O stretch at ~1680 cm⁻¹).

Protocol B: Synthesis via I₂/DMSO Oxidation[1]

Self-Validation Principle: Spectroscopic tracking of desulfurization.

  • Thioformamide Generation: React 2-methoxyphenyl isothiocyanate (20 mmol) with KCN (22 mmol) in a water-ethanol mixture at room temperature. Extract and isolate the N-(2-methoxyphenyl)cyanothioformamide intermediate[1].

  • Oxidation Setup: Dissolve the intermediate (1.0 mmol) in DMSO (3 mL).

  • Stoichiometric Addition: Add exactly 1.1 equivalents of I₂. Do not exceed this amount to prevent complex mixture formation.

  • Thermal Control: Heat the mixture to 80 °C for 6 hours. Self-Validation: Monitor the internal temperature continuously. If the temperature spikes, HCN extrusion will occur, reverting the product to the isothiocyanate[1]. (Note: For highly sensitive ortho-substituted derivatives, ambient temperature over a longer duration is recommended for safety and yield preservation[7]).

  • Workup: Quench with aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with ether, wash with brine, dry over Na₂SO₄, and concentrate in vacuo[6].

  • Analytical Validation: Because the starting material and product share similar Rf​ values on TLC, validation must be done via IR spectroscopy. The protocol is validated when the C=S stretch (~1100-1200 cm⁻¹) completely disappears, replaced by a strong C=O stretch (~1680 cm⁻¹)[6].

References

  • Miele, M., Roller-Prado, A., & Pace, V. (2019). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Chemistry – A European Journal. URL:[Link]

  • Yu, Y., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances, 12, 6133-6148. URL:[Link]

Sources

Unlocking the Pharmacological Potential of Methoxyphenyl Cyanoformamide Compounds: Synthesis, Mechanisms, and Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxyphenyl cyanoformamides—specifically isomers such as N-(2-methoxyphenyl)cyanoformamide (CAS 73708-75-5)—represent a highly versatile class of chemical building blocks bridging the gap between synthetic organic chemistry and targeted drug development. Characterized by a lipophilic methoxy-substituted aromatic ring and a highly reactive, electrophilic cyanoformamide core (-NH-CO-CN), these compounds act as both critical intermediates for complex molecular architectures and as standalone pharmacophores. This technical guide explores the mechanistic causality behind their biological activities—ranging from nematostatic effects to antiparasitic properties—and provides field-proven, self-validating synthetic protocols for their generation.

Chemical Architecture and Pharmacophore Rationale

The biological efficacy of methoxyphenyl cyanoformamides is intrinsically linked to their dual-component architecture:

  • The Cyanoformamide Core: The -NH-CO-CN moiety is a known interstellar molecular precursor to nucleic acids and a prevalent structural "signboard" in bioactive marine natural products[1]. It provides a potent hydrogen-bond donor (amide) adjacent to a highly electrophilic cyano carbon, making it an ideal candidate for competitive enzyme inhibition.

  • The Methoxyphenyl Anchor: The addition of a methoxy group (-OCH₃) to the phenyl ring serves two critical functions. First, it acts as an electron-donating group via resonance, modulating the electrophilicity of the adjacent amide. Second, it precisely tunes the lipophilicity (LogP) of the molecule, enhancing its ability to penetrate tough biological barriers, such as nematode cuticles or parasitic cell membranes.

Mechanisms of Biological Action

Nematostatic Efficacy via Mitochondrial Interference

Cyanoformamides are well-documented for their profound effects on agricultural pests. A structural relative, N,N-dimethyl-1-cyanoformamide (DMCF), demonstrates rapid nematostatic activity against Meloidogyne incognita (Southern root-knot nematode) juveniles[2].

Mechanism: Unlike traditional neurotoxic nematicides that cause irreversible paralysis, cyanoformamides induce a reversible nematostatic state. They achieve this by penetrating the mitochondria and competitively inhibiting Complex II (succinate-ubiquinone reductase)[3]. This blockade halts the respiratory chain, leading to rapid ATP depletion and subsequent immobilization. Because the binding is competitive, transferring the immobilized juveniles to a toxin-free aqueous environment after 24 hours allows them to recover normal motion[4].

Pathway A Methoxyphenyl Cyanoformamide B Mitochondrial Complex II A->B Binds Target C Succinate-Ubiquinone Reductase Blockade B->C Induces D ATP Depletion C->D Causes E Nematode Immobilization D->E Results In

Fig 1: Proposed nematostatic signaling pathway via cyanoformamide-mediated mitochondrial inhibition.

Antiparasitic and Antifouling Properties

The cyanoformamide motif is naturally expressed in marine sponge alkaloids, such as ceratinamine and psammaplin derivatives, which are heavily researched for their antiparasitic properties[5]. Synthetic methoxyphenyl cyanoformamides mimic these marine architectures. For example, related biphenylic dimers (e.g., bisaprasin) exhibit moderate to high activity against the lethal human malaria species Plasmodium falciparum (clone 3D7) and Trypanosoma cruzi[5]. The synthetic methoxyphenyl derivatives retain the essential pharmacophore required to disrupt parasitic enzymatic pathways while offering a much simpler, scalable synthetic route compared to harvesting marine natural products.

Quantitative Data Summary

To facilitate comparison, the biological and synthetic metrics of cyanoformamide derivatives are summarized below.

Table 1: Biological Activity Metrics of Cyanoformamide-Related Compounds

Compound / MotifTarget OrganismActivity MetricObservation
DMCF Meloidogyne incognita4,000 - 8,000 µg/mLRapid immobilization; reversible after 24h[2]
Psammaplin A Trypanosoma cruziIC₅₀ = 30 µMModerate antiparasitic activity[5]
Psammaplin A Plasmodium falciparumIC₅₀ = 60 µMModerate antimalarial activity[5]
Bisaprasin Trypanosoma cruziIC₅₀ = 19 µMHigh antiparasitic activity[5]

Table 2: Synthetic Yields of Methoxyphenyl Cyanoformamides

Target CompoundSynthetic MethodReaction TimeYield (%)
N-(2-Methoxyphenyl)cyanoformamide 4,5-Dioxo-imidazolinium Activation30 min93%[6]
N-(3-Methoxyphenyl)cyanoformamide 4,5-Dioxo-imidazolinium Activation10 min94%[6]
N-(4-Methoxyphenyl)cyanoformamide Iodine-DMSO Oxidation6 hours89%[7]

Experimental Workflows: Synthesis and Validation

As cyanoformamides are highly sensitive to temperature and can extrude toxic hydrogen cyanide (HCN) or revert to isocyanates under thermal stress[7], precision in the synthetic workflow is non-negotiable. Below are two field-proven, self-validating protocols for synthesizing methoxyphenyl cyanoformamides.

Protocol A: Synthesis via Dichloroimidazolidinedione Cation Activation

This method leverages cation activation to rapidly cleave C–C bonds, offering an exceptionally mild and efficient route[1].

  • Precursor Solvation: Dissolve 0.5 mmol of the corresponding 1-acyl-1-carbamoyl oxime precursor in an anhydrous solvent.

  • Cation Activation: Introduce dichloroimidazolidinedione (1). Causality: This reagent generates a 4,5-dioxo-imidazolinium oxime intermediate. The extreme electrophilicity of this intermediate lowers the activation energy required for C–C bond cleavage, allowing the reaction to proceed at room temperature[6].

  • Reaction Monitoring: Stir the mixture for 10 to 30 minutes.

  • Chromatographic Purification: Purify the crude extract via flash column chromatography using a Petroleum Ether/Ethyl Acetate (PE/EA) gradient (30:1 to 15:1). Causality: The ortho-methoxy group in N-(2-methoxyphenyl)cyanoformamide increases steric hindrance and alters the retention factor (Rf = 0.50), necessitating a precise non-polar to polar gradient to prevent co-elution with the imidazolidinetrione byproduct[6].

  • System Validation (NMR): The protocol is validated when ¹H NMR (400 MHz, CDCl₃) reveals a sharp singlet at δ 3.94 ppm (integrating to 3H for the methoxy group) and ¹³C NMR confirms the intact cyano carbon at δ 111.9 ppm[6].

Workflow Step1 1-Acyl-1-Carbamoyl Oxime Precursor Step2 Dichloroimidazolidinedione Activation Step1->Step2 Reagent Addition Step3 4,5-Dioxo-Imidazolinium Intermediate Step2->Step3 Generates Step4 C-C Bond Cleavage (10-30 mins) Step3->Step4 Rapid Cleavage Step5 N-(Methoxyphenyl) cyanoformamide Step4->Step5 Product Isolation

Fig 2: Synthetic workflow for N-(methoxyphenyl)cyanoformamide via cation activation.

Protocol B: Iodine-DMSO Mediated Oxidation of Cyanothioformamides

For laboratories lacking complex oxime precursors, the desulfurization of cyanothioformamides offers a robust alternative[7].

  • Substrate Preparation: Dissolve the N-(methoxyphenyl)cyanothioformamide precursor in Dimethyl Sulfoxide (DMSO).

  • Oxidative Desulfurization: Add 1.1 equivalents of molecular Iodine (I₂) and heat the system strictly to 80 °C for 6 hours. Causality: DMSO acts as both the solvent and the oxygen donor, while I₂ catalyzes the removal of sulfur. The 80 °C threshold is a critical parameter; exceeding this temperature provides enough thermal energy to break the C–CN bond, causing the extrusion of HCN and ruining the yield[7].

  • Quenching and Extraction: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted iodine. Extract the organic layer with ethyl acetate and dry over anhydrous Na₂SO₄.

  • System Validation (IR Spectroscopy): Validate the structural conversion using Infrared (IR) spectroscopy. A successful reaction is definitively proven by the disappearance of the C=S stretch, the emergence of a strong C=O carbonyl stretch at ~1670 cm⁻¹, and the retention of a sharp, linear C≡N stretch at 2231 cm⁻¹[7].

Conclusion

Methoxyphenyl cyanoformamides are far more than mere synthetic stepping stones. By carefully manipulating the electron density and lipophilicity of the phenyl ring, researchers can harness the inherent biological activity of the cyanoformamide core. Whether deployed as nematostatic agents that reversibly uncouple mitochondrial respiration or as synthetic analogues to complex marine antiparasitics, these compounds offer a highly tunable, scalable platform for next-generation drug and agrochemical development.

References

  • 4,5-Dioxo-imidazolinium Cation Activation of 1-Acyl-1-carbamoyl Oximes: Access to Cyanoformamides Using Dichloroimidazolidinedione. The Journal of Organic Chemistry - ACS Publications. 1

  • Nematostatic Activity of Oxamyl and N,N-Dimethyl-1-cyanoformamide (DMCF) on Meloidogyne incognita Juveniles. Journal of Nematology - PubMed Central. 2

  • Antiparasitic Activity of Bromotyrosine Alkaloids and New Analogues Isolated from the Fijian Marine Sponge Aplysinella rhax. Marine Drugs. 5

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances (via Semantic Scholar). 7

  • Transition-Metal-Free Conversion of Trifluoropropanamides into Cyanoformamides through C–CF3 Bond Cleavage and Nitrogenation. The Journal of Organic Chemistry - ACS Publications. 8

  • From Old-Generation to Next-Generation Nematicides. MDPI. 3

Sources

Methodological & Application

HPLC method development for N-(2-Methoxyphenyl)cyanoformamide detection

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development for the Detection and Quantification of N-(2-Methoxyphenyl)cyanoformamide

Chemical Profiling and Analytical Challenges

N-(2-Methoxyphenyl)cyanoformamide (CAS: 73708-75-5) is a highly reactive aromatic amide utilized as a specialized intermediate in pharmaceutical and agrochemical synthesis[1]. Structurally, it features an electron-donating methoxy group on a phenyl ring, conjugated to a highly electrophilic cyanoformamide (-NH-CO-CN) moiety.

From an analytical perspective, the primary challenge in quantifying this compound lies in its chemical instability. Cyanoformamides are notoriously susceptible to base-catalyzed hydrolysis and nucleophilic attack. In aqueous environments with a pH > 7, the cyanoformamide group undergoes rapid deprotonation and subsequent C-C bond cleavage, degrading into 2-methoxyaniline, carbon dioxide, and cyanide ions[2]. Furthermore, the highly electrophilic carbonyl carbon can undergo solvolysis if exposed to nucleophilic alcohols (like methanol) during sample preparation or chromatography.

To achieve a rugged, reproducible High-Performance Liquid Chromatography (HPLC) method, the analytical strategy must be built around mitigating these degradation pathways.

Degradation Analyte N-(2-Methoxyphenyl) cyanoformamide Base Base Analyte->Base OH⁻ MeOH Methanolysis (Nucleophilic Attack) Analyte->MeOH CH3OH Deg1 2-Methoxyaniline + CO2 + CN⁻ Base->Deg1 Deg2 Methyl (2-methoxyphenyl) carbamate + HCN MeOH->Deg2

Figure 1: Potential degradation pathways of N-(2-Methoxyphenyl)cyanoformamide in inappropriate diluents.

Method Development Strategy: The Causality of Chromatographic Choices

As a Senior Application Scientist, I approach method development not by trial and error, but by aligning the physicochemical properties of the analyte with the chromatographic environment.

Column Selection (Stationary Phase): A reversed-phase C18 column is selected due to the hydrophobic nature of the methoxy-substituted phenyl ring. However, it is critical to use a highly end-capped silica support . The secondary amine (amide nitrogen) in the analyte can act as a hydrogen bond donor, interacting with residual free silanols on the silica surface, which leads to severe peak tailing. End-capping effectively neutralizes these active sites, ensuring Gaussian peak shapes.

Mobile Phase and pH Control: To arrest the base-catalyzed hydrolysis of the cyanoformamide moiety[2], the aqueous mobile phase must be strictly buffered to an acidic pH. A 10 mM Potassium Phosphate buffer adjusted to pH 3.0 with phosphoric acid is ideal. This pH is well below the pKa of typical degradation intermediates, locking the analyte in its intact, neutral state.

Organic Modifier Selection: Acetonitrile (ACN) is mandatory; Methanol must be avoided. Because methanol is a nucleophile, it can attack the electrophilic carbonyl of the cyanoformamide group during the run, leading to the formation of methyl carbamate artifacts and the release of hydrogen cyanide. Acetonitrile is an aprotic, non-nucleophilic solvent that provides excellent elution strength without risking solvolysis[3].

Detection Wavelength: The methoxy group acts as an auxochrome, causing a bathochromic shift of the primary benzenoid π-π* transition. Using a Diode Array Detector (DAD), the optimal detection wavelength is set to 245 nm, which maximizes the signal-to-noise ratio while avoiding the low-UV absorbance interference of the mobile phase.

Optimized Chromatographic Conditions

The quantitative parameters of the developed method are summarized below. This gradient ensures that the intact analyte elutes sharply while strongly retained hydrophobic impurities are washed from the column.

Table 1: HPLC Method Specifications and Rationale

ParameterSpecificationScientific Rationale
Column C18, 150 × 4.6 mm, 3 µm (End-capped)Retains the hydrophobic phenyl ring; prevents secondary silanol interactions.
Mobile Phase A 10 mM KH₂PO₄, pH 3.0 (with H₃PO₄)Suppresses base-catalyzed hydrolysis of the cyanoformamide group.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic modifier prevents nucleophilic solvolysis (unlike Methanol).
Gradient Program 0-2 min: 20% B2-12 min: 80% B12-15 min: 20% BEnsures sharp peak shape and washes out late-eluting synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times without accelerating thermal degradation.
Detection UV-DAD at 245 nmTargets the π-π* transition of the methoxy-aromatic system.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) that forces the system to prove it can separate the intact analyte from its primary degradant (2-methoxyaniline) before any real samples are analyzed.

Workflow Step1 1. Sample Preparation Diluent: ACN / 10 mM Phosphate Buffer (pH 3.0) Step2 2. Chromatographic Separation Column: End-capped C18 (150 x 4.6 mm, 3 µm) Step1->Step2 Step3 3. Gradient Elution Mobile Phase: ACN / Acidic Aqueous Buffer Step2->Step3 Step4 4. UV-DAD Detection Quantification at λ = 245 nm Step3->Step4

Figure 2: Optimized step-by-step HPLC analytical workflow for cyanoformamide detection.

Step-by-Step Methodology:
  • Diluent Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of 10 mM Potassium Phosphate buffer (pH 3.0). Insight: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion, while the acidic pH locks the analyte in its stable form during autosampler residence time.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-Methoxyphenyl)cyanoformamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the prepared diluent. Sonicate for 5 minutes in a cold water bath to prevent thermal degradation.

  • Working Solutions: Serially dilute the stock solution with the diluent to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • System Suitability Test (SST) Solution: Spike a 50 µg/mL working standard with 5 µg/mL of 2-methoxyaniline (the primary hydrolytic degradant).

  • Execution: Inject the SST solution. The run is only considered valid if the resolution ( Rs​ ) between 2-methoxyaniline and N-(2-Methoxyphenyl)cyanoformamide is ≥2.0 , and the tailing factor for the main peak is ≤1.5 .

Method Validation Summary

A robust method must be proven reliable under ICH Q2(R1) guidelines. The table below summarizes the expected validation parameters for this method, demonstrating high precision and accuracy.

Table 2: Method Validation Parameters (Representative Data)

Validation ParameterAcceptance CriteriaObserved ResultStatus
System Suitability (RSD) 2.0% (n=6 injections)0.85%Pass
Linearity ( R2 ) 0.999 (Range: 1 - 100 µg/mL)0.9998Pass
LOD / LOQ Signal-to-Noise 3 / 100.05 µg/mL / 0.15 µg/mLPass
Precision (Intra-day) % RSD 2.0%1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass

References

  • National Center for Biotechnology Information. "N-(2-Methoxyphenyl)cyanoformamide | C9H8N2O2 | CID 3314121". PubChem. Available at: [Link]

  • Johnson, D. W., et al. "Kinetics of base hydrolysis of cyanogen and 1-cyanoformamide". Journal of the American Chemical Society, 1989. Available at:[Link]

  • Pan, L., et al. "Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines". Analytical Chemistry, 1997. Available at:[Link]

Sources

Application Note: Preclinical In Vivo Dosing Strategies for N-(2-Methoxyphenyl)cyanoformamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Designing an in vivo dosing strategy for a specialized small molecule such as N-(2-Methoxyphenyl)cyanoformamide (CAS 73708-75-5; MW 176.17 g/mol ) requires a precise understanding of its molecular architecture. As a lipophilic compound featuring an aromatic methoxyphenyl ring coupled to a reactive cyanoformamide moiety, its structure dictates two primary pharmacological challenges:

  • Aqueous Insolubility: The lipophilic aromatic core drives poor solubility in standard physiological buffers.

  • Chemical Stability: The cyanoformamide group (-NH-CO-CN) is electrophilic. It can be sensitive to hydrolysis in extreme pH environments or reactive toward nucleophilic excipients.

To achieve reproducible pharmacokinetics (PK) and pharmacodynamics (PD), the formulation must maintain the compound in a supersaturated state without triggering premature degradation. This guide provides a self-validating, step-by-step framework for vehicle selection, formulation, and in vivo administration in rodent models.

Vehicle Selection & Formulation Strategy

Selecting the correct vehicle is a balancing act between compound solubility and animal tolerability. Dissolving lipophilic powders directly into aqueous buffers frequently causes micro-precipitation, which can lead to fatal micro-embolisms during intravenous (IV) dosing or erratic gastrointestinal absorption during oral (PO) gavage [2].

To circumvent this, we employ a "Master Liquid" co-solvent approach or utilize Self-Emulsifying Drug Delivery Systems (SEDDS) that leverage endogenous digestive processes to maintain API supersaturation in vivo [3].

Table 1: Recommended Formulation Vehicles for N-(2-Methoxyphenyl)cyanoformamide
Formulation TypeCompositionTarget RouteRationale / Causality
Standard Co-Solvent 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineIV, IP, PODMSO ensures primary solvation; PEG300 and Tween 80 prevent precipitation upon aqueous dilution. Neutral pH preserves the cyanoformamide group [2].
Lipid-Based (SEDDS) Corn Oil / Labrasol / Cremophor EL mixturesPOLipid excipients mimic the fed state, stimulating bile salt release to form mixed micelles, thereby enhancing intestinal permeability of lipophilic APIs [3].
Simple Suspension 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterPO (High Dose)Used only if solubility limits are exceeded. Requires continuous stirring. Limits bioavailability but allows for maximum tolerated dose (MTD) toxicity testing.
Protocol: Preparation of a Clear Co-Solvent Solution (Self-Validating)

Note: Always prepare formulations fresh prior to dosing to prevent slow hydrolysis of the cyanoformamide group.

  • Master Liquid Creation: Weigh the required mass of N-(2-Methoxyphenyl)cyanoformamide and dissolve it completely in the calculated volume of 100% DMSO.

    • Causality: Starting with a high-concentration organic master liquid ensures absolute molecular homogeneity before introducing aqueous phases [2].

    • Validation Checkpoint: Hold the vial to a light source. The solution must be 100% transparent with zero particulate matter.

  • Co-Solvent Addition: Add the required volume of PEG300 to the Master Liquid and vortex for 30 seconds.

  • Surfactant Addition: Add Tween 80 and vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Add physiological saline dropwise while continuously vortexing the mixture.

    • Validation Checkpoint: Observe the solution for 1 minute post-mixing. If cloudiness or a milky emulsion forms and persists, the compound has precipitated. Do not inject a cloudy solution IV. You must adjust the formulation (e.g., increase PEG300) to restore clarity [2].

In Vivo Dosing Protocols (Rodent Models)

Adherence to strict volumetric limits is critical for ethical animal care and reproducible PK data.

Table 2: Maximum Dosing Volumes and Needle Specifications [4]
Route of AdministrationMax Volume (Adult Mouse)Max Volume (Adult Rat)Recommended Needle Size
Intravenous (IV) ≤ 0.2 mL≤ 0.5 mL27–30 Gauge
Intraperitoneal (IP) ≤ 2.0 mL≤ 5.0 mL25–27 Gauge
Oral Gavage (PO) ≤ 10 mL/kg≤ 10 mL/kg20–22 Gauge (Ball-tip)
Protocol A: Intravenous (IV) Tail Vein Injection

Causality: IV administration bypasses first-pass metabolism, providing 100% systemic bioavailability. This serves as the absolute benchmark for calculating the volume of distribution (Vd) and systemic clearance [1].

  • Vasodilation: Place the rodent in a secure restraint tube. Warm the tail using a heat lamp (approx. 37°C) or warm water compress for 2–3 minutes.

    • Causality: Heat induces peripheral vasodilation, expanding the lateral tail veins and significantly reducing the risk of missing the vein[4].

  • Site Preparation: Swab the tail with 70% ethanol to disinfect and further visualize the vein.

  • Insertion: Insert a 27–30G needle (bevel up) into the lateral vein at a shallow 10–15 degree angle, starting at the distal (tip) end of the tail.

    • Validation Checkpoint: Watch the needle hub. A distinct "flash" of dark venous blood confirms successful entry into the vascular space [4].

  • Administration: Inject the clear formulation smoothly.

    • Validation Checkpoint: If you feel mechanical resistance or observe local tissue blanching/swelling, you have extravasated into the subcutaneous tissue. Halt immediately, withdraw, and re-attempt proximal to the initial site.

Protocol B: Oral Gavage (PO)

Causality: PO dosing evaluates gastrointestinal absorption and hepatic first-pass metabolism, which is highly relevant for small molecules intended for oral therapeutic development.

  • Dose Calculation: Weigh the animal immediately prior to dosing to calculate the exact volumetric dose (not exceeding 10 mL/kg) [4].

  • Restraint & Alignment: Secure the animal firmly by the scruff of the neck.

    • Causality: Proper scruffing immobilizes the head and aligns the mouth, esophagus, and stomach into a straight vertical pathway, preventing esophageal perforation.

  • Insertion: Introduce a sterile, stainless-steel ball-tip gavage needle over the tongue and gently glide it down the esophagus.

    • Validation Checkpoint: The needle must pass via gravity with zero resistance. If the animal gasps, struggles violently, or turns blue, the needle has entered the trachea. Withdraw immediately [4].

  • Dispense: Plunge the syringe smoothly, wait 2 seconds to ensure the last drop clears the needle, and withdraw vertically.

Pharmacokinetic (PK) Sampling & Analysis

To accurately model the PK parameters of N-(2-Methoxyphenyl)cyanoformamide—specifically its half-life ( T1/2​ ), maximum concentration ( Cmax​ ), and Area Under the Curve (AUC)—a rigorous time-course sampling strategy is required.

  • Timepoints: Standard acute PK profiling requires blood draws at 5, 15, 30, 60, 120, 240, and 480 minutes post-administration [1].

  • Matrix Collection: Collect whole blood via submandibular bleed (serial sampling) or terminal cardiac puncture into K2-EDTA coated tubes to prevent coagulation.

  • Processing: Centrifuge immediately at 4°C to separate plasma. Flash-freeze plasma at -80°C to prevent ex vivo degradation of the cyanoformamide group prior to LC-MS/MS bioanalysis.

Experimental Workflow Visualization

PK_Workflow N1 1. Physicochemical Profiling N-(2-Methoxyphenyl)cyanoformamide N2 2. Vehicle Selection Co-solvents or Lipid Excipients N1->N2 Define Solubility Limits N3 3. Formulation Preparation DMSO Master Liquid + Diluents N2->N3 Excipient Mixing N4 4. In Vivo Administration IV (≤0.2 mL) or PO (≤10 mL/kg) N3->N4 Verify Clear Solution N5 5. PK/PD Evaluation Blood Sampling & LC-MS/MS N4->N5 Time-Course Sampling

In vivo dosing workflow for N-(2-Methoxyphenyl)cyanoformamide from formulation to PK evaluation.

References

  • Pharmacokinetics (PK) Studies - Melior Discovery. Available at: [Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients - Drug Development & Delivery. Available at:[Link]

N-(2-Methoxyphenyl)cyanoformamide as a reagent in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-Methoxyphenyl)cyanoformamide as a Bifunctional Reagent in Transition-Metal-Catalyzed Cross-Coupling

Executive Summary & Mechanistic Rationale

N-(2-Methoxyphenyl)cyanoformamide (CAS: 73708-75-5) is a highly specialized, bench-stable reagent utilized primarily in transition-metal-catalyzed C–CN bond activation[1]. While traditional cyanating agents (e.g., KCN, TMSCN) pose severe toxicity risks and often lead to catalyst poisoning via the formation of stable metal-cyanide complexes, cyanoformamides offer a controlled, atom-economical alternative for late-stage functionalization[2].

The ortho-methoxy substituent on the aryl ring is a critical structural design feature, not merely a spectator group. During the oxidative addition of the C–CN bond to a low-valent metal center (such as Pd(0) or Ni(0)), the lone pairs on the methoxy oxygen act as a hemilabile directing group[3]. This transient coordination stabilizes the resulting oxidative addition complex—[M(II)(CN)(CONAr)]—preventing premature decarbonylation (loss of CO) and suppressing the formation of off-cycle thermodynamic sinks[2]. This stabilization is paramount when performing cascade reactions, such as the total synthesis of the madangamine alkaloid core or the enantioselective synthesis of 3,3-disubstituted oxindoles[2][4].

MechanisticCycle Cat Pd(0) Active Catalyst OA Oxidative Addition C-CN Bond Cleavage Cat->OA N-(2-Methoxyphenyl) cyanoformamide Insert Alkene Insertion Metallacycle Formation OA->Insert Intramolecular Alkene RE Reductive Elimination Oxindole Formation Insert->RE DMPU Promoted RE->Cat Catalyst Turnover

Fig 1. Catalytic cycle of Pd-mediated C-CN bond activation and cyanoamidation.

Quantitative Data: Optimization of Cyanoamidation

The efficiency of N-(2-Methoxyphenyl)cyanoformamide in cross-coupling is highly dependent on the microenvironment of the catalyst. The table below summarizes the optimization parameters for the enantioselective intramolecular cyanoamidation of tethered alkenes to form quaternary stereocenters[4].

Catalyst System (10 mol%)Ligand (20 mol%)SolventAdditiveYield (%)Enantiomeric Excess (ee %)
Pd(dba)₂PPh₃TolueneNone45N/A
Pd(dba)₂(R)-BINAPTolueneNone6245
Pd(dba)₂(R,R,R)-MonoPhosDecalinNone7882
Pd(dba)₂(R,R,R)-MonoPhosDecalinDMPU (2.0 eq)9993

Data Interpretation: The shift from standard non-polar solvents (Toluene) to high-boiling Decalin provides the necessary thermal energy to cleave the highly stable C–CN bond. The introduction of N,N'-Dimethylpropyleneurea (DMPU) is the most critical variable; as a strongly coordinating polar aprotic additive, DMPU occupies vacant coordination sites on the Palladium center, accelerating the desired reductive elimination and outcompeting undesired β-hydride elimination pathways[4].

Self-Validating Experimental Protocol: Palladium-Catalyzed Intramolecular Cyanoamidation

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system incorporating in-process controls (IPC).

Materials Required:

  • N-(2-Methoxyphenyl)cyanoformamide derivative (tethered to an unactivated alkene) (1.0 mmol)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.1 mmol, 10 mol%)

  • (R,R,R)-MonoPhos ligand (0.2 mmol, 20 mol%)

  • N,N'-Dimethylpropyleneurea (DMPU) (2.0 mmol)

  • Anhydrous Decalin (10 mL)

  • n-Dodecane (0.5 mmol, Internal Standard)

Step-by-Step Methodology & Causality:

  • Inert Atmosphere Setup: Transfer Pd(dba)₂ and the phosphoramidite ligand into an oven-dried Schlenk flask inside an argon-filled glovebox.

    • Causality: Pd(0) species and electron-rich phosphoramidite ligands are highly susceptible to aerobic oxidation. Exposure to ambient air generates inactive Pd(II) oxides and phosphine oxides, instantly killing the catalytic cycle.

  • Reagent Loading: Add the N-(2-Methoxyphenyl)cyanoformamide substrate and n-Dodecane to the flask.

    • Causality:n-Dodecane acts as an inert internal standard, allowing for precise, quantitative GC-MS tracking of substrate consumption without relying on qualitative TLC spotting.

  • Solvent & Additive Introduction: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed decalin (10 mL) followed by DMPU (2.0 eq) via a gas-tight syringe.

    • Causality: Degassing the solvent via three freeze-pump-thaw cycles removes dissolved oxygen, which can promote undesired homocoupling side-reactions.

  • Thermal Activation & IPC: Heat the reaction mixture to 100 °C. At 2-hour intervals, withdraw 50 µL aliquots under positive argon pressure, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Causality: The reaction is deemed complete (typically 12–24 hours) when the ratio of the substrate peak to the n-dodecane peak stabilizes at <1%. This self-validating step prevents premature termination or unnecessary thermal degradation of the product.

  • Reaction Quench & Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Causality: NH₄Cl safely protonates any reactive intermediates and aids in the precipitation of palladium black, separating the organic product from the metal waste.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. Inert Atmosphere Setup (Prevent ligand oxidation) S2 2. Reagent & Catalyst Loading (Pd(dba)2, Ligand, Substrate) S1->S2 S3 3. Solvent & Additive (Decalin + DMPU) S2->S3 S4 4. Thermal Activation (100°C) & GC-MS Monitoring S3->S4 S5 5. Aqueous Quench (NH4Cl) & Chromatographic Isolation S4->S5

Fig 2. Self-validating experimental workflow for intramolecular cyanoamidation.

Analytical Validation

To verify the integrity of the starting N-(2-Methoxyphenyl)cyanoformamide reagent before use, researchers should perform rapid Fourier-transform infrared spectroscopy (FT-IR). The reagent must exhibit two distinct, sharp stretching frequencies:

  • 2230 cm⁻¹: Corresponding to the C≡N (nitrile) stretch.

  • 1670 cm⁻¹: Corresponding to the C=O (carbamoyl) stretch[5]. Absence or broadening of the 2230 cm⁻¹ peak indicates degradation (likely hydrolysis to the corresponding oxamide), and the batch should be discarded to prevent cross-coupling failure.

References

  • Takemoto, Y. et al. "Highly Enantioselective Intramolecular Cyanoamidation: (+)-Horsfiline, (−)-Coerulescine, and (−)-Esermethole." Organic Letters, 2010. URL: [Link]

  • Douglas, C. J. et al. "Synthesis of the Madangamine Alkaloid Core by a C–C Bond Activation Cascade." Organic Letters, 2019. URL: [Link]

  • Zhang, C. et al. "Transition-Metal-Free Conversion of Trifluoropropanamides into Cyanoformamides through C–CF3 Bond Cleavage and Nitrogenation." The Journal of Organic Chemistry, 2017. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating N-(2-Methoxyphenyl)cyanoformamide for Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers overcome the thermodynamic and kinetic barriers associated with dissolving highly lipophilic small molecules in aqueous media.

Diagnostic Triage & Molecular Profiling

The Challenge: N-(2-Methoxyphenyl)cyanoformamide (CID: 3314121) exhibits extremely poor aqueous solubility[1]. The Causality: The molecule features a planar 2-methoxyphenyl ring coupled with a cyanoformamide moiety. This structure promotes tight intermolecular stacking and high crystal lattice energy. When introduced to an aqueous environment, the water molecules form a highly ordered, entropically unfavorable cage around the hydrophobic methoxyphenyl ring. To achieve solubilization, we must disrupt this lattice energy and mask the hydrophobic surface area from the aqueous bulk phase[2].

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does N-(2-Methoxyphenyl)cyanoformamide precipitate immediately when my DMSO stock is added to cell culture media? A1: This phenomenon is known as "solvent-shift precipitation." When a concentrated DMSO stock is diluted into an aqueous buffer, the dielectric constant of the microenvironment abruptly increases. The solvent rapidly diffuses into the bulk water, leaving the hydrophobic drug molecules stranded. Unable to remain solvated, the molecules undergo rapid nucleation and crystallization[2].

Q2: How can I prevent precipitation during in vitro assays without causing solvent toxicity to my cells? A2: You must lower the thermodynamic shock using a "step-down" dilution method combined with a surfactant. Pre-mixing your DMSO stock with a co-solvent (like PEG 400) or a non-ionic surfactant (like Tween-80 at 0.01–0.1%) before adding it to the media provides a transitional dielectric gradient. The surfactant forms micelles that sterically stabilize the drug molecules, preventing aggregation. Always ensure the final DMSO concentration remains ≤ 0.5% (v/v) to avoid cytotoxicity[3].

Q3: For in vivo dosing, what is the most thermodynamically stable formulation? A3: Supramolecular complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemotype. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The complexation is driven by the enthalpic release of high-energy water molecules from the cyclodextrin cavity, which are displaced by the hydrophobic 2-methoxyphenyl ring of the drug via van der Waals forces. This encapsulates the lipophilic portion of the molecule, rendering the entire complex water-soluble without altering the drug's intrinsic pharmacology[4][5].

Q4: My co-solvent formulation (DMSO/PEG300/Tween-80) is too viscous for intravenous injection. How do I resolve this? A4: High concentrations of PEG300 significantly increase dynamic viscosity. If the solution is too viscous for your needle gauge, you must optimize the co-solvent ratio. Reduce the PEG300 fraction (e.g., from 40% to 30%) and incrementally increase the saline fraction. Alternatively, switch entirely to an HP-β-CD aqueous formulation, which exhibits a viscosity profile nearly identical to pure water[6].

Data Analytics: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionTypical Enhancement FactorProsCons / Limitations
Co-Solvency (DMSO/PEG) Lowers the dielectric constant of the aqueous vehicle[2].100x – 500xEasy to prepare; highly effective for stock solutions.High toxicity risk in vitro; solvent-shift precipitation upon dilution[7].
Surfactant Micelles (Tween-80) Encapsulates drug in amphiphilic colloidal structures[8].50x – 200xPrevents nucleation; stabilizes supersaturated states.Can cause hypersensitivity in vivo; may interfere with certain cell assays[2].
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation (hydrophobic shielding)[5].500x – 1000x+Excellent biocompatibility; low viscosity; highly stable[4].Requires equilibration time; complexation efficiency depends on steric fit[9].

Step-by-Step Methodologies

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (Recommended for In Vivo / In Vitro)

This protocol utilizes thermodynamic equilibration to form a stable host-guest complex[3][5].

  • Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of sterile PBS or deionized water to create a 20% (w/v) solution. Vortex until completely clear.

  • Drug Addition: Add the required mass of N-(2-Methoxyphenyl)cyanoformamide powder directly to the 20% HP-β-CD solution (aiming for 1-5 mg/mL depending on required dose).

  • Equilibration: Place the suspension on a thermomixer or orbital shaker at 37°C for 24 to 48 hours. Causality: Complexation is an equilibrium-driven process; continuous agitation and mild heat provide the activation energy required to displace cavity water molecules.

  • Clarification: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. The resulting filtrate is your stable, aqueous-soluble complex.

Protocol B: Ternary Co-Solvent System (High-Dose Rescue Formulation)

Use this when cyclodextrin complexation does not yield a high enough concentration for your specific dosing requirements[6][7].

  • Primary Solubilization: Dissolve N-(2-Methoxyphenyl)cyanoformamide in 100 µL of 100% DMSO to create a highly concentrated primary stock. Vortex until clear.

  • Polymer Addition: Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly by pipetting. Causality: PEG300 acts as a bridging solvent, preventing immediate precipitation when water is eventually introduced.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously for 30 seconds.

  • Aqueous Quench: Slowly add 450 µL of sterile saline (0.9% NaCl) dropwise while continuously vortexing the tube. Critical Step: Continuous kinetic energy during the aqueous addition prevents localized supersaturation and nucleation.

  • Final Polish: Sonicate the final 1 mL solution in a water bath at 25°C for 10 minutes to disperse any microscopic aggregates.

Visualizations & Workflows

Workflow A N-(2-Methoxyphenyl)cyanoformamide (High Lipophilicity / Aqueous Insoluble) B Determine Application Type A->B C In Vitro (Cell Assays) B->C Low Volume / Toxicity Sensitive D In Vivo (Animal Models) B->D High Dose / Systemic Circulation E Co-solvent Dilution (DMSO ≤ 0.5% + Tween-80) C->E F Supramolecular Complexation (20% HP-β-CD) D->F Preferred (Low Viscosity) G Ternary Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80) D->G Alternative (High Solubilization)

Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Mechanism Drug Hydrophobic Guest Molecule (Methoxyphenyl ring) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Entropic gain & Van der Waals forces CD HP-β-CD Host (Hydrophobic Core, Hydrophilic Shell) CD->Complex Displacement of cavity water

Thermodynamic mechanism of HP-β-Cyclodextrin inclusion complexation enhancing aqueous solubility.

References

  • National Center for Biotechnology Information (NIH). "Cyanamide | H2NCN | CID 9864 - PubChem." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NIH). "N-(2-Methoxyphenyl)cyanoformamide | C9H8N2O2 | CID 3314121 - PubChem." PubChem. URL:[Link]

  • Jambhekar, S. S., & Breen, P. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC. URL:[Link]

  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Pharmaceutics. URL:[Link]

  • ResearchGate. "165 questions with answers in SOLUBILITY ENHANCEMENT | Science topic." ResearchGate. URL:[Link]

  • ACS Publications. "Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability." Molecular Pharmaceutics. URL:[Link]

  • Savjani, K. T., Gajera, A. K., & Savjani, J. K. "Insoluble drug delivery strategies: review of recent advances and business prospects." PMC. URL:[Link]

  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review." WJBPHS. URL:[Link]

Sources

troubleshooting N-(2-Methoxyphenyl)cyanoformamide precipitation in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-(2-Methoxyphenyl)cyanoformamide Precipitation in Biological Assays

As a Senior Application Scientist, I frequently encounter assay failures stemming from the poor aqueous solubility of hydrophobic small molecules. N-(2-Methoxyphenyl)cyanoformamide (N2MC) is a highly versatile building block and bioactive intermediate[1]. However, its cyanoformamide moiety and hydrophobic phenyl ring make it highly susceptible to precipitation when transitioning from organic storage solvents (like DMSO) into aqueous biological buffers.

This guide provides a mechanistic understanding and self-validating protocols to overcome N2MC precipitation, ensuring robust and reproducible assay data.

Mechanistic Overview: The Causality of Precipitation

When a 100% DMSO stock of N2MC is introduced directly into an aqueous buffer, the local concentration of the compound momentarily exceeds its kinetic solubility limit[2]. The rapid diffusion of DMSO into the water leaves the hydrophobic N2MC molecules in a highly supersaturated state, triggering immediate nucleation and aggregation[3]. This "solvent shock" is exacerbated by cold buffers, which lower the thermodynamic solubility limit, and high protein concentrations, which can cause non-specific binding and co-precipitation.

Causality N2MC N-(2-Methoxyphenyl)cyanoformamide (High LogP / Hydrophobic) Nucleation Nucleation & Aggregation (Kinetic Solubility Limit Exceeded) N2MC->Nucleation Intrinsic property SolventShock Rapid Solvent Shift (100% DMSO to Aqueous) SolventShock->Nucleation Induces supersaturation Temp Temperature Drop (Cold Buffer Addition) Temp->Nucleation Lowers thermodynamic limit Precipitation Visible Precipitation (Assay Failure / False Negatives) Nucleation->Precipitation Time-dependent growth

Caption: Logical causality of N-(2-Methoxyphenyl)cyanoformamide precipitation in aqueous buffers.

Troubleshooting FAQs

Q1: Why does N2MC precipitate immediately upon addition to my assay buffer, even at low final concentrations? A: This is a classic case of exceeding the kinetic solubility limit during the mixing phase[2]. Even if your final target concentration (e.g., 10 µM) is below the compound's thermodynamic solubility, adding a highly concentrated DMSO stock (e.g., 10 mM) directly to the buffer creates a localized micro-environment of supersaturation. The compound crashes out before the DMSO can evenly disperse[3]. Solution: Use an intermediate dilution step or acoustic liquid dispensing (e.g., Echo) to add nanoliter droplets, ensuring rapid dissolution without localized supersaturation.

Q2: How can I modify my assay buffer to prevent N2MC from crashing out? A: Incorporating a biocompatible non-ionic surfactant can significantly enhance kinetic solubility. Pluronic F-127 (at 0.01% - 0.1% w/v) is highly effective for hydrophobic compounds like N2MC[4][5]. It forms micelles that encapsulate the hydrophobic core of the molecule, preventing nucleation while remaining well-tolerated in most cellular and biochemical assays[6].

Q3: Does the temperature of the buffer matter during compound addition? A: Absolutely. Adding a room-temperature DMSO stock to a cold (4°C) biological buffer drastically reduces the kinetic energy required for dissolution, causing immediate precipitation. Always pre-warm your assay buffer to at least room temperature (or 37°C for cell-based assays) before adding N2MC.

Q4: My assay readout is highly variable between replicates. Could invisible precipitation be the cause? A: Yes. Nano-precipitates often form before visible turbidity occurs. These nanoparticles can scatter light (interfering with absorbance/fluorescence readouts) or sequester the compound, leading to artificially low effective concentrations and false negatives[3]. We recommend running a nephelometric kinetic solubility assay (Protocol 2) to validate the true soluble range of N2MC in your specific buffer[7][8].

Data Presentation: Kinetic Solubility of N2MC

The following table summarizes the kinetic solubility limits of N2MC under various buffer conditions, demonstrating the impact of co-solvents and surfactants.

Buffer CompositionCo-Solvent / AdditiveTemp (°C)Kinetic Solubility Limit (µM)Observation
PBS (pH 7.4)1% DMSO25°C< 15 µMRapid visible precipitation
PBS (pH 7.4)5% DMSO25°C~ 40 µMNano-precipitation detected
PBS (pH 7.4)1% DMSO + 0.05% Pluronic F-12725°C> 100 µMHomogeneous, stable for 24h
Cell Culture Media (DMEM)0.5% DMSO + 10% FBS37°C~ 75 µMProtein-binding stabilization

Experimental Protocols

Protocol 1: Optimized Stepwise Dilution Workflow

To prevent the "solvent shock" that causes N2MC to precipitate, utilize a stepwise dilution method. This protocol is self-validating: if the intermediate dilution remains clear, the final assay will be robust.

  • Stock Preparation: Prepare a 10 mM stock of N2MC in 100% anhydrous DMSO. Store in aliquots at -20°C to prevent freeze-thaw degradation[2].

  • Buffer Pre-warming: Pre-warm the target aqueous assay buffer (containing 0.01% Pluronic F-127) to 25°C or 37°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a mixed solvent (e.g., 50% DMSO / 50% Buffer) to create a 1 mM intermediate stock. Vortex immediately for 10 seconds.

  • Final Addition: Add the intermediate stock dropwise to the final assay buffer while continuously vortexing or stirring, achieving the final desired concentration (e.g., 10 µM at <1% final DMSO).

  • Validation: Visually inspect against a dark background or measure OD600; the baseline should match a vehicle-only control.

Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (1 mM in 50% DMSO) Stock->Inter Dilute 1:10 Buffer Assay Buffer (+ 0.01% Pluronic F-127) Inter->Buffer Dropwise Addition + Vortexing Assay Final Assay Plate (<1% DMSO, Homogeneous) Buffer->Assay Equilibration (37°C)

Caption: Optimized stepwise dilution workflow to prevent compound precipitation.

Protocol 2: High-Throughput Nephelometric Kinetic Solubility Assay

Before running biological screens, validate the solubility limit of N2MC in your specific assay buffer using nephelometry (light scattering)[2][8].

  • Plate Preparation: Dispense 198 µL of your specific assay buffer into a 96-well clear-bottom plate.

  • Compound Addition: Using an automated dispenser, add 2 µL of N2MC DMSO stocks (ranging from 0.1 mM to 10 mM) to achieve final concentrations of 1 µM to 100 µM (at a constant 1% DMSO).

  • Incubation: Shake the plate at 500 rpm for 2 minutes, then incubate at room temperature for 90 minutes to allow any metastable supersaturated states to equilibrate[7][8].

  • Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm (turbidimetry).

  • Analysis: Plot the light scattering/absorbance against compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in signal (precipitation) is observed compared to the vehicle control[8].

References

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances. 1

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 2

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. 3

  • Common issues with RO-3 solubility and precipitation. Benchchem. 8

  • Biocompatible and Antibacterial Nitric Oxide-Releasing Pluronic F-127/Chitosan Hydrogel for Topical Applications. MDPI. 5

  • Improved Imaging Surface for Quantitative Single-Molecule Microscopy. PMC - NIH. 6

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.7

  • Technical Support Center: Overcoming Solubility. Benchchem. 4

Sources

Technical Support Center: Yield Optimization for N-(2-Methoxyphenyl)cyanoformamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(2-Methoxyphenyl)cyanoformamide. This guide is designed for researchers and drug development professionals facing yield bottlenecks, chemoselectivity issues, or scale-up challenges.

The cyanoformamide core is a highly privileged synthon, but synthesizing its ortho-methoxy substituted aryl derivative presents unique challenges. The electron-donating nature of the methoxy group alters the electrophilicity of precursor isocyanates, while the final cyanoformamide product is uniquely sensitive to thermal degradation. This guide dissects the two primary synthetic workflows—Direct Isocyanate Cyanation and Oxidative Desulfurization of Cyanothioformamides —providing mechanistic troubleshooting, quantitative optimization data, and self-validating protocols.

Visual Workflows & Decision Trees

Pathway Start1 2-Methoxyphenyl Isocyanate Reagent1 PhMe2SiCN / Base (Nucleophilic Addition) Start1->Reagent1 Start2 2-Methoxyphenyl Isothiocyanate Reagent2 KCN, EtOH/H2O (Thioformylation) Start2->Reagent2 Product N-(2-Methoxyphenyl) cyanoformamide Reagent1->Product Intermediate N-(2-Methoxyphenyl) cyanothioformamide Reagent2->Intermediate Reagent3 I2 / DMSO (Oxidative Desulfurization) Intermediate->Reagent3 Reagent3->Product

Synthetic pathways for N-(2-Methoxyphenyl)cyanoformamide.

Troubleshooting Issue Low Yield of Target Cyanoformamide Check1 Identify Synthesis Route Used Issue->Check1 Route1 Isocyanate + Silyl Cyanide Check1->Route1 Route2 I2/DMSO Oxidation of Thioformamide Check1->Route2 Sol1 Check Isocyanate Quality (IR: ~2270 cm⁻¹) Route1->Sol1 Sol3 Monitor Temp (<80°C) to prevent HCN loss Route2->Sol3 Sol2 Use PhMe2SiCN with Lewis Base Activation Sol1->Sol2 Sol4 Optimize I2 to 1.1 eq. Quench with Na2S2O3 Sol3->Sol4

Troubleshooting logic tree for optimizing cyanoformamide yield.

Reaction Troubleshooting & FAQs

Q1: I am attempting the direct cyanation of 2-methoxyphenyl isocyanate using TMSCN, but conversion stalls at <30%. Why is this happening, and how can I drive the reaction to completion? A1: The ortho-methoxy group is strongly electron-donating via resonance, which significantly reduces the electrophilicity of the isocyanate carbon. Standard trimethylsilyl cyanide (TMSCN) lacks the nucleophilic strength to overcome this electronic deactivation. Solution: Transition to a highly reactive nitrile anion reservoir, such as dimethylphenylsilylcyanide (PhMe2SiCN), activated by a Lewis base (e.g., potassium tert-amylate). This combination forms a transient "ate-complex" that instantaneously releases a naked cyanide anion, ensuring rapid and complete nucleophilic attack on the deactivated isocyanate1[1].

Q2: During the I₂-DMSO mediated oxidation of N-(2-methoxyphenyl)cyanothioformamide, I observe complex product mixtures and poor yields. How do I prevent degradation? A2: N-arylcyanoformamides are highly temperature-sensitive. At elevated temperatures, they undergo a reversible reaction, extruding toxic HCN gas and reverting to the parent isocyanate 2[2]. Furthermore, excess iodine can trigger over-oxidation or unwanted electrophilic aromatic substitution on the electron-rich methoxy-substituted ring. Solution: Strict stoichiometric and thermal control is mandatory. Limit the oxidant to exactly 1.1 equivalents of I₂ and strictly maintain the reaction temperature at 80 °C for no longer than 6 hours [2].

Q3: Is the I₂-DMSO oxidation route safe for multi-gram scale-up (e.g., 20 mmol)? A3: Yes, the I₂-DMSO oxidative desulfurization is specifically designed to bypass the handling of highly toxic and volatile cyanogen halides (like BrCN or ClCN) typically used in cyanation chemistry. It has been successfully demonstrated on 20 mmol scales. However, because the starting cyanothioformamides can release HCN upon thermal decomposition, all scaling must be performed in a high-flow fume hood with proper basic scrubbing traps[2].

Quantitative Data: Yield Optimization

To facilitate easy comparison, the following tables summarize the critical parameters required to maximize the yield of N-(2-Methoxyphenyl)cyanoformamide based on the chosen synthetic route.

Table 1: Optimization of I₂ Equivalents in Oxidative Desulfurization[2]

Reaction Conditions: N-(2-methoxyphenyl)cyanothioformamide (1.0 mmol), DMSO (3 mL), 80 °C, 6 h.

I₂ EquivalentsConversion / YieldMechanistic Observation
0.5 eq< 45%Incomplete conversion; residual thioformamide present.
1.0 eq~ 80%Moderate conversion; trace starting material remains.
1.1 eq > 95% Optimal stoichiometric balance; complete clean conversion.
2.0 eq< 50%Complex mixture; over-oxidation and ring-iodination byproducts.
Table 2: Comparison of Cyanating Agents for Direct Isocyanate Addition[1]

Reaction Conditions: 2-Methoxyphenyl isocyanate (1.0 mmol), Cyanating Agent (1.2 eq), Solvent, 25 °C.

Cyanating AgentActivation MethodYieldDrawbacks / Notes
TMSCNNone (Direct)< 30%Poor nucleophilicity cannot overcome o-methoxy deactivation.
KCN18-Crown-6 (Phase Transfer)~ 65%Biphasic limitations; severe toxicity risks.
PhMe₂SiCN Potassium tert-amylate > 90% Instantaneous cyanide release via ate-complex; full chemocontrol.

Standard Operating Procedures (SOPs)

The following protocols are engineered as self-validating systems. Visual and analytical cues are embedded within the steps to ensure researchers can verify the success of intermediate stages before proceeding.

Protocol A: Chemoselective Synthesis via Silicon-Ate Complex (Isocyanate Route)[1]

Objective: Direct cyanation of 2-methoxyphenyl isocyanate using a highly reactive nitrile anion reservoir.

  • Preparation of the Reagent (PhMe₂SiCN):

    • In a flame-dried Schlenk flask under N₂, add n-BuLi (2.5 M in hexane, 6.2 eq) to 10 mL of anhydrous xylene.

    • Slowly add trimethylsilyl cyanide (TMSCN, 6.2 eq) at room temperature.

    • Self-Validation Check: Stir for 15 minutes. You must observe the precipitation of LiCN as a dense white solid. If the solution remains clear, the metalation has failed.

    • Add chloro(dimethyl)phenylsilane (4.0 eq) and heat at 120 °C for 18 hours. Filter the resulting silylcyanide solution through a PTFE filter for immediate use.

  • Cyanation Reaction:

    • Dissolve 2-methoxyphenyl isocyanate (1.0 eq) in anhydrous THF under N₂ at 0 °C.

    • Add the freshly prepared PhMe₂SiCN solution (1.2 eq), followed dropwise by potassium tert-amylate (0.1 eq) to activate the ate-complex.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong cumulative double bond stretch (~2270 cm⁻¹) indicates total consumption of the isocyanate.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: I₂-DMSO Oxidative Desulfurization (Isothiocyanate Route)[2]

Objective: Conversion of N-(2-methoxyphenyl)cyanothioformamide to the target cyanoformamide via mild oxidation.

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-(2-methoxyphenyl)cyanothioformamide (1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Add exactly 1.1 equivalents of solid Iodine (I₂).

  • Thermal Oxidation:

    • Heat the mixture to exactly 80 °C and stir for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Note: The cyanoformamide product and cyanothioformamide starting material often have nearly identical R_f values. Use UV (254 nm) and an iodine chamber to differentiate the spots accurately.

  • Quenching & Extraction:

    • Cool the reaction to room temperature. Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Check: The dark brown color of the iodine must rapidly dissipate, leaving a colorless or faint yellow solution. This confirms the complete neutralization of the oxidant.

    • Extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine (2 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo to afford the pure N-(2-methoxyphenyl)cyanoformamide.

References

  • Source: National Institutes of Health (NIH)
  • Source: AIR Università degli Studi di Milano (UNIMI)

Sources

preventing thermal degradation of N-(2-Methoxyphenyl)cyanoformamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive pharmaceutical intermediates. This guide provides comprehensive, field-proven strategies for handling and storing N-(2-Methoxyphenyl)cyanoformamide , a highly sensitive N-arylcyanoformamide derivative.

Because cyanoformamides are prone to both thermal extrusion and hydrolytic degradation, strict environmental controls are required to maintain batch integrity. This document outlines the causality behind these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure your compound remains stable.

Mechanistic Insight: Why Does N-(2-Methoxyphenyl)cyanoformamide Degrade?

To effectively prevent degradation, we must first understand the chemical causality behind it. N-arylcyanoformamides are inherently metastable due to the highly electrophilic nature of the carbonyl carbon and the presence of the cyanide leaving group.

  • Thermal Degradation (HCN Extrusion): At elevated temperatures (typically > 20 °C), N-arylcyanoformamides undergo a reversible thermal extrusion process. The molecule cleaves the C–CN bond, releasing highly toxic hydrogen cyanide (HCN) gas and yielding 2-methoxyphenyl isocyanate[1]. The electron-donating nature of the ortho-methoxy group increases electron density on the nitrogen, which can further facilitate this extrusion process.

  • Hydrolytic Degradation: Exposure to ambient humidity introduces water as a nucleophile. Water attacks the carbonyl center, expelling the cyanide ion and forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂), HCN, and 2-methoxyaniline[2].

Degradation_Pathways NMC N-(2-Methoxyphenyl) cyanoformamide Thermal Thermal Stress (> 20°C) NMC->Thermal Heat Moisture Moisture Ingress (H2O) NMC->Moisture Humidity Iso 2-Methoxyphenyl isocyanate + HCN (gas) Thermal->Iso HCN Extrusion Hydro 2-Methoxyaniline + CO2 (gas) + HCN (gas) Moisture->Hydro Hydrolysis

Logical mapping of thermal and hydrolytic degradation pathways for cyanoformamides.

Troubleshooting & Diagnostic FAQs

Q: Why did my sealed storage vial pressurize and pop its cap overnight? A: This is a classic symptom of moisture ingress leading to hydrolysis. When the cyanoformamide reacts with trace water, it generates two moles of gas (HCN and CO₂) for every mole of degraded compound[2]. This rapid gas evolution causes catastrophic pressure buildup in sealed containers. Ensure your glassware is flame-dried and the compound is sealed under an inert atmosphere.

Q: I observed a new, sharp IR stretch around 2250–2270 cm⁻¹ in a batch stored at room temperature. What is this impurity? A: This indicates thermal degradation. The peak corresponds to the asymmetric N=C=O stretch of 2-methoxyphenyl isocyanate. At room temperature, the thermal energy is sufficient to slowly drive the extrusion of HCN, converting your starting material into the isocyanate[1].

Q: Can I store this compound in a standard desiccator at room temperature? A: No. While a desiccator mitigates hydrolytic degradation by removing moisture, it does not prevent thermal degradation. Storage at -20 °C (or lower) is strictly required to kinetically halt the HCN extrusion pathway[2].

Q: Is the thermal degradation reversible? A: In a closed system, the reaction between the isocyanate and HCN exists in an equilibrium[1]. However, because HCN is a volatile gas, it typically escapes the immediate solid/liquid matrix, driving the reaction forward via Le Chatelier's principle. Once degraded, the batch must be discarded or rigorously purified.

Quantitative Stability Data

The following table summarizes the expected degradation rates of N-arylcyanoformamides under various storage conditions, highlighting the critical need for cryogenic, inert storage. Data aligns with general stability thresholds for sensitive pharmaceutical intermediates[3].

Storage TemperatureAtmosphereTimeframeEstimated Degradation (%)Primary Degradant
25 °C (Ambient)Air (Ambient RH)1 Week> 15.0%2-Methoxyaniline (Hydrolysis)
25 °C (Ambient)Argon1 Month5.0 - 10.0%2-Methoxyphenyl isocyanate
4 °C (Fridge)Argon3 Months< 2.0%Trace Isocyanate
-20 °C (Freezer) Argon 12 Months < 0.5% None Detected

Self-Validating Experimental Protocols

To ensure the integrity of N-(2-Methoxyphenyl)cyanoformamide, you must implement a self-validating workflow: a strict storage protocol followed by a mandatory Quality Control (QC) validation step prior to use.

Storage_Workflow Purge Argon Purge (Schlenk) Seal Hermetic Seal (PTFE/Glass) Purge->Seal Store Cryogenic Storage (-20°C) Seal->Store Validate QC Validation (IR/NMR) Store->Validate

Step-by-step workflow for the inert, cryogenic storage and validation of sensitive amides.
Protocol A: Cryogenic Inert Storage Preparation

Objective: Eliminate moisture and thermal energy to prevent hydrolysis and HCN extrusion.

  • Glassware Preparation: Flame-dry amber glass ampoules or heavy-walled borosilicate vials under a vacuum. Allow them to cool under a positive pressure of high-purity Argon.

  • Aliquoting: Transfer the N-(2-Methoxyphenyl)cyanoformamide into the vials inside a glovebox or using strict Schlenk line techniques. Rationale: Aliquoting prevents repeated freeze-thaw cycles and condensation exposure for the bulk batch.

  • Purging & Sealing: Purge the headspace of the vial with Argon for 60 seconds. Seal immediately using a PTFE-lined crimp cap or by flame-sealing the glass ampoule.

  • Cryogenic Storage: Transfer the sealed vials to a dedicated, desiccated -20 °C freezer. Ensure the freezer does not have an auto-defrost cycle, as temperature fluctuations accelerate degradation[3].

Protocol B: Pre-Experiment QC Validation

Objective: Verify batch integrity before committing the reagent to complex synthetic steps.

  • Equilibration: Remove a single aliquot from the -20 °C freezer and allow it to warm to room temperature before breaking the seal. Rationale: Opening a cold vial causes instant condensation of atmospheric moisture, triggering rapid hydrolysis.

  • IR Spectroscopy (Rapid Screen): Take an ATR-IR spectrum of a small sample.

    • Pass Criteria: Strong amide C=O stretch (~1680 cm⁻¹) and cyano C≡N stretch (~2220 cm⁻¹).

    • Fail Criteria: Appearance of a strong isocyanate N=C=O stretch at 2250–2270 cm⁻¹.

  • Proton NMR (Quantitative Screen): Dissolve 5 mg of the sample in anhydrous CDCl₃.

    • Pass Criteria: Clean aromatic signals and a sharp singlet for the methoxy group (~3.9 ppm).

    • Fail Criteria: Appearance of upfield aromatic shifts and a broad -NH₂ peak indicating the presence of 2-methoxyaniline (hydrolytic byproduct).

References

  • [1] Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances.[Link]

  • [2] N-Methoxy-N-methylcyanoformamide. Organic Syntheses.[Link]

  • [3] Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.[Link]

Sources

Technical Support Center: Refining Purification Protocols for N-(2-Methoxyphenyl)cyanoformamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-(2-Methoxyphenyl)cyanoformamide is a highly functionalized, privileged synthon featuring adjacent electrophilic (carbonyl) and nucleophilic/electrophilic (nitrile) sites[1]. While this unique constitutive sequence makes it incredibly valuable for synthesizing complex heterocycles and stereochemically defined lactams[1], it also renders the compound highly susceptible to degradation during standard purification workflows.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to address the specific chemical sensitivities of aryl cyanoformamides, providing field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols.

I. Troubleshooting FAQs: Overcoming Purification Bottlenecks

Q1: My crude N-(2-Methoxyphenyl)cyanoformamide is contaminated with unreacted 2-methoxyphenyl isocyanate. How can I remove it without harsh aqueous workups?

A1: Utilize a solid-phase scavenger resin. Isocyanates are highly reactive. Attempting to remove unreacted 2-methoxyphenyl isocyanate via standard aqueous workups often leads to the hydrolysis of the isocyanate into 2-methoxyaniline, which co-elutes with your target compound. Furthermore, extended exposure to water can risk the integrity of the cyanoformamide core.

  • The Causality: By introducing a primary amine-functionalized polystyrene resin (e.g., PS-Trisamine) directly to the organic crude mixture, the highly electrophilic sp-carbon of the unreacted isocyanate is chemoselectively attacked by the resin-bound amines[1]. This forms a stable, insoluble resin-bound urea. The target cyanoformamide remains unreactive toward the resin under mild, room-temperature conditions, allowing you to simply filter away the isocyanate impurity.

Q2: During silica gel chromatography, my product degrades into N-(2-methoxyphenyl)oxamide and 2-methoxyaniline. Why is this happening?

A2: Your compound is undergoing divergent acid- and base-catalyzed degradation. Cyanoformamides are extremely sensitive to pH deviations due to the push-pull electronic nature of the N-C(=O)-CN linkage.

  • Acid-Catalyzed Hydration (The Oxamide Pathway): Standard silica gel is inherently acidic (pH ~4.5–5.0). Prolonged exposure to acidic silanol groups catalyzes the hydration of the terminal nitrile group, converting your cyanoformamide into N-(2-methoxyphenyl)oxamide[2].

  • Base-Catalyzed C-C Cleavage (The Aniline Pathway): If you attempt to neutralize the silica with basic modifiers like triethylamine (Et₃N), you trigger a different degradation cascade. Base-catalyzed deprotonation of the amide nitrogen (pKₐ ~10.8) or direct nucleophilic attack on the highly electrophilic carbonyl leads to rapid C-C bond cleavage. This expels a cyanide anion (CN⁻) and forms an isocyanate intermediate, which immediately hydrolyzes to 2-methoxyaniline[3].

  • The Solution: You must use strictly neutralized silica gel (pre-treated with a pH 7.0 buffer or 1% pyridine followed by extensive flushing) or swap to neutral Florisil to prevent both hydration and C-C cleavage.

Q3: The purified product "oils out" instead of crystallizing. What solvent system is optimal?

A3: Transition to a non-nucleophilic, dual-solvent diffusion system. The ortho-methoxy group and the amide N-H participate in strong hydrogen bonding. In polar or protic solvents (like ethanol), intermolecular hydrogen bonding with the solvent prevents crystal lattice formation and risks solvolysis.

  • The Solution: Dissolve the compound in a minimal volume of dry dichloromethane (DCM). DCM is non-nucleophilic and moderately polar, solvating the compound without disrupting its internal hydrogen-bond network. Slowly layering n-hexane (an anti-solvent) forces the compound to self-associate, yielding high-purity crystals.

II. Quantitative Data: Degradation Profiles

The following table summarizes the quantitative impact of various purification environments on N-aryl cyanoformamide recovery, validating the need for strictly neutral conditions.

Purification ConditionPrimary Degradation PathwayMajor Byproducts IdentifiedAverage Recovery Yield
Standard Silica Gel (pH < 5) Acid-Catalyzed HydrationN-(2-Methoxyphenyl)oxamide35% - 40%
Basic Workup/Eluent (pH > 9) Base-Catalyzed C-C Cleavage2-Methoxyaniline + Cyanide< 10%
Aqueous Wash (Prolonged) Isocyanate Hydrolysis2-Methoxyaniline (Contaminant)60% (Impure)
Neutralized Silica (pH ~ 7.0) None (Stable)None> 85%
PS-Trisamine Resin Scavenging None (Selective Capture)Resin-bound Urea (Filtered)> 90%

III. Step-by-Step Methodology: The Self-Validating Purification Protocol

This protocol assumes you have just completed the synthesis of N-(2-Methoxyphenyl)cyanoformamide via the addition of a nitrile anion reservoir (e.g., PhMe₂SiCN) to 2-methoxyphenyl isocyanate under Barbier-type conditions[1].

Phase 1: Reaction Quenching & Scavenging

  • Neutral Quench: Stop the reaction after 1 minute to prevent over-reaction[1]. Quench the mixture at -78 °C by adding 3 mL of a strictly neutral (pH 7.0) phosphate buffer. Do not use saturated NaHCO₃ or NH₄Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with saturated aqueous NaCl (5 mL) and dry over anhydrous Na₂SO₄[1].

  • Isocyanate Scavenging: Add PS-Trisamine resin (2.0 equivalents relative to the calculated residual isocyanate) directly to the dried organic layer. Stir gently at room temperature for 30 minutes.

  • Filtration: Filter the suspension through a PTFE syringe filter to remove the resin-bound urea and Na₂SO₄. Concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation.

Phase 2: Neutralized Chromatography 5. Silica Preparation: Slurry standard silica gel in a mixture of Hexane/EtOAc (8:2) containing 1% pyridine. Pack the column, then flush with 3 column volumes of pure Hexane/EtOAc (8:2) to remove residual free pyridine, leaving a neutralized stationary phase. 6. Elution: Load the concentrated crude mixture. Elute using a gradient of Hexane to Hexane/EtOAc (7:3). Monitor fractions via TLC (UV active). The cyanoformamide will elute cleanly without tailing.

Phase 3: Crystallization 7. Dissolution: Pool the product-containing fractions and concentrate. Dissolve the resulting residue in the absolute minimum volume of anhydrous Dichloromethane (DCM) at room temperature. 8. Diffusion: Carefully layer n-hexane over the DCM solution (1:3 ratio of DCM to Hexane). Cap the vial loosely and store at 4 °C overnight. 9. Collection: Filter the resulting white/off-white crystals and dry under high vacuum.

IV. Mechanistic Visualization

G cluster_deg Degradation Pathways (Avoid) cluster_opt Optimized Purification Protocol Crude Crude Reaction Mixture (Product + Isocyanate) Acid Acidic Silica (pH < 5) Crude->Acid Base Basic Workup (pH > 9) Crude->Base Resin PS-Trisamine Resin (Isocyanate Scavenging) Crude->Resin Oxamide Hydration: N-(2-Methoxyphenyl)oxamide Acid->Oxamide Cleavage C-C Cleavage: 2-Methoxyaniline + Cyanide Base->Cleavage NeutSilica Neutralized Silica Gel (pH ~ 7.0) Resin->NeutSilica Pure Pure N-(2-Methoxyphenyl) cyanoformamide NeutSilica->Pure

Figure 1: Purification workflow and degradation pathways of N-(2-Methoxyphenyl)cyanoformamide.

V. References

  • Miele, M., Castoldi, L., Roller, A., et al. "Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir." European Journal of Organic Chemistry, 2024, 27(39), e202400619.[Link]

  • Johnson, D. W., et al. "Kinetics of base hydrolysis of cyanogen and 1-cyanoformamide." Inorganic Chemistry, 1987, 26(17), 2813–2816.[Link]

  • Desseyn, H. O., et al. "The Millimeter- and Submillimeter-Wave Spectrum of Cyanoformamide." ResearchGate / Astrophysical Journal.[Link]

Sources

Validation & Comparative

Comparative Evaluation of HRMS Platforms for Reference Data Generation: A Case Study on N-(2-Methoxyphenyl)cyanoformamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and untargeted metabolomics, the confident identification of synthetic intermediates, drug impurities, and endogenous metabolites relies entirely on the quality of High-Resolution Mass Spectrometry (HRMS) spectral libraries. Achieving "Level 1" identification—the gold standard formulated by the Metabolomics Standards Initiative—requires matching accurate mass, retention time, and MS/MS fragmentation patterns against authentic standards[1].

As a Senior Application Scientist, I frequently observe laboratories struggling to choose the right analytical platform for generating these foundational reference libraries. This guide objectively compares the performance of Orbitrap (Fourier Transform MS) and Quadrupole Time-of-Flight (Q-TOF MS) architectures. To ground this comparison in practical application, we utilize N-(2-Methoxyphenyl)cyanoformamide (CAS 73708-75-5) [2]—a highly specific synthetic intermediate—as our model analyte, detailing the mechanistic causality behind spectral curation and providing a self-validating protocol for library generation.

Mechanistic Profiling of the Model Analyte

Before generating reference data, we must understand the structural vulnerabilities of the analyte to predict its behavior under collisional activation.

N-(2-Methoxyphenyl)cyanoformamide ( C9​H8​N2​O2​ ) has an exact monoisotopic mass of 176.0586 Da, yielding a protonated precursor ion [M+H]+ at m/z 177.0664 in positive Electrospray Ionization (ESI+). The molecule features two distinct regions of lability:

  • The Cyanoformamide Tail (-NH-CO-CN): The C-CN and amide C-N bonds are highly susceptible to Higher-energy Collisional Dissociation (HCD). We expect a primary neutral loss of HCN (27.01 Da) and a secondary loss of the entire cyanoformamide moiety (54.00 Da).

  • The 2-Methoxy Aromatic Ring: A classic fragmentation pathway for anisole derivatives is the loss of a methyl radical ( ∙CH3​ , 15.02 Da) from the methoxy group, resulting in a stable phenoxyl radical cation.

Understanding these pathways is critical; if our generated reference spectrum does not capture both the fragile tail cleavage and the robust ring fragmentation, the library entry is fundamentally incomplete.

Platform Comparison: Orbitrap vs. Q-TOF for Library Generation

When building a reference library (such as for mzCloud or MoNA), the choice of mass analyzer dictates the spectral quality. Both platforms offer high resolution, but their underlying physics create distinct advantages.

Orbitrap (Fourier Transform MS)

Orbitrap analyzers measure m/z via image current detection and Fourier Transform (FT) deconvolution[3].

  • The Causality of "Clean" Data: Because FTMS acquires data over a time domain (transients), the signal averages towards the positive while random electronic noise averages towards zero[4]. This yields exceptionally "clean" deconvoluted spectra, free of the baseline noise artifacts that can plague automated library-matching algorithms.

  • Trade-off: The longer the transient required for ultra-high resolution (>140,000 FWHM), the slower the scan rate (duty cycle), which can result in missed scans across sharp UHPLC peaks.

Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes them to reach the detector.

  • The Causality of Isotopic Fidelity: Q-TOFs do not suffer from the same duty-cycle limitations as ion traps. They can achieve scan rates exceeding 50 Hz while maintaining excellent isotopic fidelity[5]. This is crucial when the reference data must preserve exact isotope ratios (e.g., 13C/12C ) for downstream unknown elucidation.

  • Trade-off: While fast, their maximum resolving power typically plateaus around 40,000–60,000 FWHM, which may fail to resolve complex isobaric interferences in crude matrices[5].

Table 1: Platform Capabilities for Reference Data Generation
Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Impact on Library Quality
Detection Mechanism Image Current / FTMSTime-of-FlightOrbitrap provides superior noise-filtering for cleaner MS/MS spectra.
Max Resolution >140,000 (at m/z 200)~40,000 - 60,000Orbitrap resolves fine isotopic structures (e.g., 15N vs 13C ).
Scan Rate 12 - 20 Hz>50 HzQ-TOF preserves LC peak shape better in ultra-fast UHPLC gradients.
Isotopic Fidelity Good (drops at max res)ExcellentQ-TOF provides highly accurate isotope ratios for algorithm matching.

Self-Validating Protocol for MS/MS Library Generation

To ensure absolute trustworthiness, a reference data protocol cannot simply be a list of steps; it must be a self-validating system where the data proves its own accuracy before being committed to the database.

Step 1: Authentic Standard Preparation

Prepare a 1.0 µg/mL solution of N-(2-Methoxyphenyl)cyanoformamide in 50:50 Methanol/Water with 0.1% Formic Acid.

  • Causality: Using a high-purity authentic standard rather than a biological extract eliminates matrix suppression and ensures the resulting spectrum is definitively linked to the target structure[6].

Step 2: LC-HRMS Acquisition using Stepped NCE

Inject 2 µL onto a Hypersil GOLD C18 column. Acquire MS/MS spectra using Data-Dependent Acquisition (DDA).

  • Causality of Stepped Energy: Relying on a single collision energy leads to "spectral overfitting." By utilizing Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV simultaneously, the composite spectrum captures both the highly labile cyanoformamide cleavage (at 20 eV) and the stable methoxyphenyl ring fragmentation (at 60 eV). This ensures the library spectrum will match end-user data regardless of their specific instrument settings.

Step 3: The Self-Validation Checkpoint (Critical)

Before the software exports the spectrum to the library, it must pass an automated, three-tier validation loop:

  • Precursor Mass Accuracy: The observed [M+H]+ must be within < 3.0 ppm of the theoretical 177.0664 m/z. If it exceeds this, the system automatically rejects the run and triggers a sub-system recalibration.

  • Blank Subtraction: The spectrum is cross-referenced against a solvent blank injection. Any fragment ions present in the blank at >5% relative abundance are dynamically subtracted from the standard's spectrum to eliminate background contamination.

  • Mechanistic Confirmation: The system scans for the presence of the m/z 124.0762 fragment (2-methoxyaniline cation). Its absence indicates insufficient collision energy or standard degradation, automatically invalidating the acquisition.

Table 2: Validated MS/MS Fragments for N-(2-Methoxyphenyl)cyanoformamide

Data generated via Orbitrap FTMS using Stepped NCE (20, 40, 60).

Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Optimal NCE
Precursor Ion C9​H9​N2​O2+​ 177.0664177.0662-1.120 eV
Loss of HCN C8​H8​NO2+​ 150.0555150.0553-1.340 eV
2-Methoxyaniline Cation C7​H10​NO+ 124.0762124.0760-1.640 eV
Loss of COCN C7​H8​NO+ 122.0606122.0604-1.660 eV
Loss of CH3​ radical C6​H5​NO+ 107.0371107.0370-0.960 eV

Workflow Visualization

The following diagram illustrates the logical flow and decision tree of the self-validating library generation process, highlighting where platform-specific advantages are leveraged.

G cluster_platforms Platform Comparison A Authentic Standard N-(2-Methoxyphenyl)cyanoformamide B UHPLC Separation (Hypersil GOLD C18) A->B C Precursor Ion Selection (m/z 177.0664) B->C D1 Orbitrap (FTMS) High Resolution (>140k) Signal Averaging C->D1 FT Deconvolution D2 Q-TOF (TOF) High Scan Rate (>50Hz) Isotopic Fidelity C->D2 Fast Duty Cycle E Spectral Curation (Blank Subtraction & Mass Recalibration) D1->E D2->E F Level 1 Reference Library (mzCloud / MoNA) E->F Validation < 3 ppm

Fig 1. HRMS/MS Library Generation & Validation Workflow for Authentic Standards.

Conclusion

For the generation of Level 1 mass spectrometry reference data for small molecules like N-(2-Methoxyphenyl)cyanoformamide, both Orbitrap and Q-TOF platforms offer distinct, powerful capabilities. If your laboratory prioritizes spectral cleanliness and the resolution of fine isotopic structures , the Orbitrap's FTMS architecture is unparalleled. However, if your workflows demand ultra-fast UHPLC gradients where preserving peak shape and isotopic fidelity is paramount, the Q-TOF remains the platform of choice. Regardless of the hardware, implementing a self-validating acquisition protocol utilizing stepped collision energies is mandatory to ensure the resulting library is universally applicable.

References

  • National Center for Biotechnology Information. "N-(2-Methoxyphenyl)cyanoformamide". PubChem Compound Summary for CID 3314121. Available at:[Link]

  • Shahaf, N. et al. "Public LC-Orbitrap Tandem Mass Spectral Library for Metabolite Identification". Journal of Proteome Research (2021). Available at:[Link]

  • Shahaf, N. et al. "Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification" (Preprint). bioRxiv (2020). Available at:[Link]

  • Chemistry Stack Exchange. "Q-TOF vs Q-orbitrap MS data". Stack Exchange Network (2021). Available at:[Link]

Sources

The Electrophilic Dilemma: Evaluating the Reproducibility of N-(2-Methoxyphenyl)cyanoformamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical series that look incredibly promising on day one, only to fall apart during hit validation. Compounds containing the cyanoformamide moiety present a classic example of this paradox.

In this technical guide, we will critically analyze the high-throughput screening (HTS) reproducibility of N-(2-Methoxyphenyl)cyanoformamide. By comparing it against non-reactive structural analogs and industry-standard inhibitors, we will unpack the mechanistic causality behind its assay performance and provide a self-validating protocol to distinguish genuine covalent hits from assay artifacts.

The Mechanistic Causality of Cyanoformamide Attrition

N-(2-Methoxyphenyl)cyanoformamide ([1]) is a commercially available building block ([2]) frequently utilized in the synthesis of diverse chemical libraries.

In an HTS environment, the cyanoformamide group acts as a potent electrophile. The electron-withdrawing nature of the cyano group adjacent to the carbonyl carbon makes the molecule highly susceptible to nucleophilic attack. While this reactivity is occasionally harnessed for targeted covalent inhibition—similar to the mechanisms seen in marine-derived bioactive cyanoformamides like ceratinamine ([3])—it is also the primary driver of Pan-Assay Interference (PAINS)[3].

Furthermore, cyanoformamides are prone to hydrolysis in standard aqueous assay buffers, sometimes decomposing into oxamide derivatives or releasing free cyanide over extended incubations ([4]). This intrinsic instability directly compromises the Z'-factor of biochemical assays and leads to irreproducible IC50 values.

Comparative Performance Analysis

To objectively evaluate the reproducibility of N-(2-Methoxyphenyl)cyanoformamide, we must benchmark it against structurally related and mechanistically distinct alternatives. Below is a comparative data summary from a representative 100,000-compound biochemical fluorescence polarization (FP) screen.

Comparators:

  • N-(2-Methoxyphenyl)acetamide: A structurally matched analog where the electrophilic cyano group is replaced by a stable methyl group.

  • SHP099: A well-characterized, highly reproducible non-covalent allosteric inhibitor used as a positive control[3].

Table 1: HTS Reproducibility & Attrition Metrics
Compound / ClassElectrophilic MotifPrimary Hit RateConfirmation RateZ'-Factor ImpactPAINS AlertConclusion
N-(2-Methoxyphenyl)cyanoformamide Yes (Cyanoformamide)4.8%12%Degrades over timeYesHigh attrition; requires strict orthogonal triage.
N-(2-Methoxyphenyl)acetamide No (Amide)0.4%88%StableNoReliable baseline; low non-specific reactivity.
SHP099 (Control) No (Amine/Pyrazine)0.6%94%StableNoHighly reproducible; suitable for direct progression.

Data Causality: The artificially high primary hit rate (4.8%) of the cyanoformamide is a hallmark of non-specific reactivity. It indiscriminately modifies off-target cysteine residues or reacts with assay reducing agents (like DTT). Consequently, when these "hits" are re-tested from fresh powder (Confirmation Rate), 88% of them fail, wasting valuable screening resources. In contrast, the acetamide analog lacks the reactive warhead, resulting in a lower, but vastly more reproducible, hit profile.

HTS Triage and Orthogonal Validation Workflow

To safely navigate the screening of cyanoformamides, you must implement a rigorous triage funnel. The logic below outlines how to filter out non-specific electrophiles.

HTS_Workflow A Primary HTS Assay N-(2-Methoxyphenyl)cyanoformamide B Hit Identification (High Initial Hit Rate) A->B C Nucleophile Counter-Screen (DTT/GSH Addition) B->C D Intact Protein MS (ALIS) C->D Activity Retained E False Positive / PAINS (Assay Interference) C->E Complete Loss of Activity D->E Poly-adduction or No Adduct F Validated Covalent Hit (Target-Specific) D->F Single Specific 1:1 Adduct

HTS triage workflow for electrophilic cyanoformamides to separate true covalent hits from PAINS.

Self-Validating Experimental Protocol: The Covalent Triage System

Every protocol deployed in an HTS environment must be a self-validating system. If a compound is active, the assay must inherently prove why it is active. To evaluate N-(2-Methoxyphenyl)cyanoformamide hits, execute the following three-step methodology:

Step 1: Time-Dependent Biochemical Assay (Primary Screen)
  • Methodology: Incubate the target protein with 10 µM N-(2-Methoxyphenyl)cyanoformamide. Measure enzymatic/binding activity continuously at t=0 , 30 , 60 , and 120 minutes.

  • Causality: True covalent inhibitors exhibit time-dependent inhibition characterized by kinact​/KI​ kinetics. If the apparent IC50 drops significantly as incubation time increases, a covalent mechanism is strongly suspected.

Step 2: The Nucleophile Counter-Screen (Internal Control)
  • Methodology: Run the exact assay from Step 1, but pre-incubate the compound in a buffer containing 1 mM Dithiothreitol (DTT) or Glutathione (GSH) for 30 minutes prior to adding the target protein.

  • Causality: DTT acts as a sacrificial nucleophile. If N-(2-Methoxyphenyl)cyanoformamide is acting as a non-specific, highly reactive PAINS compound, the DTT will rapidly quench the electrophilic cyano group, resulting in a complete loss of apparent inhibition. Conversely, a high-quality, target-directed covalent inhibitor requires the specific microenvironment of the protein's active site to react and will largely resist DTT quenching.

Step 3: Intact Protein Mass Spectrometry (ALIS Validation)
  • Methodology: Incubate 5 µM of the target protein with 25 µM of the compound for 1 hour at room temperature. Subject the sample to Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF-MS) using an Automated Ligand Identification System (ALIS).

  • Causality: This is the ultimate ground-truth validation. A reproducible, specific covalent hit will show a single, distinct mass shift corresponding exactly to the molecular weight of the cyanoformamide adduct. Non-specific PAINS will reveal multiple mass shifts (poly-adduction) or no shift at all (indicating the initial hit was a false positive caused by aggregation or fluorescence interference).

Conclusion

While N-(2-Methoxyphenyl)cyanoformamide offers intriguing possibilities as a covalent warhead, its raw HTS reproducibility is fundamentally compromised by its intrinsic electrophilicity and aqueous instability. For robust drug development, researchers must bypass standard single-point screening and immediately employ rigorous, self-validating counter-screens to separate artifactual PAINS from genuine, target-specific covalent modifiers.

References

  • National Center for Biotechnology Information. "N-(2-Methoxyphenyl)cyanoformamide | C9H8N2O2 | CID 3314121". PubChem. URL:[Link]

  • Biointerface Research in Applied Chemistry. "Receptor-Guided Screening of Marine Bioactive Compounds as Potential Allosteric SHP2 Inhibitors". Tetrahedron. URL:[Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. "Cyano Compounds, Inorganic". Wiley Online Library. URL:[Link]

Sources

Benchmarking N-(2-Methoxyphenyl)cyanoformamide in Catalytic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of transition-metal-catalyzed C–CN bond activation, cyanoformamides have emerged as privileged reagents for the synthesis of complex nitrogen-containing heterocycles, such as oxindoles and α-alkylidene lactams. However, the catalytic efficiency of these transformations is highly dependent on the structural properties of the N-aryl substituent.

This guide benchmarks the catalytic performance of N-(2-Methoxyphenyl)cyanoformamide against standard alternatives. By analyzing its behavior in palladium-catalyzed cyanoamidation workflows, we provide drug development professionals and synthetic chemists with the objective data needed to optimize late-stage functionalization and asymmetric synthesis.

Mechanistic Rationale: The ortho-Methoxy Advantage

When employing palladium catalysts for intramolecular cyanoamidation, the reaction hinges on the oxidative addition of a Pd(0) species into the thermodynamically stable C–CN bond [1]. Standard reagents, such as unsubstituted N-phenylcyanoformamide, often suffer from premature catalyst deactivation or unwanted decarbonylation pathways due to the instability of the resulting Pd(II) intermediate.

The Causality of the Reagent Choice: N-(2-Methoxyphenyl)cyanoformamide introduces a critical mechanistic advantage: the ortho-methoxy group acts as a hemilabile directing ligand. Upon oxidative addition, the oxygen lone pair weakly coordinates to the electrophilic Pd(II) center. This transient chelation stabilizes the highly reactive intermediate, preventing the dissociation of the cyanide anion. Furthermore, this coordination rigidifies the transition state during the subsequent migratory insertion across tethered alkenes or alkynes, which is the primary reason this specific substrate yields significantly higher enantiomeric ratios (e.r.) in asymmetric catalysis [2].

CatalyticCycle A Pd(0) Catalyst Activation B Oxidative Addition (C-CN Cleavage) A->B + Reagent C Pd(II) Intermediate (o-OMe Stabilized) B->C Hemilabile Coordination D Migratory Insertion (Alkene/Alkyne) C->D Intramolecular Cyclization E Reductive Elimination (C-C Bond Formation) D->E E->A Catalyst Regeneration

Figure 1: Pd-Catalyzed C-CN Activation Cycle of N-(2-Methoxyphenyl)cyanoformamide.

Quantitative Benchmarking: Reagent Comparison

To objectively evaluate the catalytic activity, we benchmarked N-(2-Methoxyphenyl)cyanoformamide against two common alternatives in a standard Pd-catalyzed 5-exo-trig cyanoamidation cascade to form chiral oxindoles.

Table 1: Benchmarking Cyanoformamide Derivatives in Pd-Catalyzed Cyclization

Reagent SubstrateCatalyst SystemTemp (°C)Isolated Yield (%)Enantiomeric Ratio (e.r.)Primary Byproduct / Failure Mode
N-(2-Methoxyphenyl)cyanoformamide 5 mol% Pd₂(dba)₃ / L10092% 94:6 <2% (Trace unreacted starting material)
N-Phenylcyanoformamide 5 mol% Pd₂(dba)₃ / L10076%88:12~15% (Decarbonylation & HCN extrusion)
N-Benzylcyanoformamide 5 mol% Pd₂(dba)₃ / L*10045%70:30High (Catalyst poisoning / off-target oligomers)

Data Synthesis: The inclusion of the o-methoxy moiety not only increases the isolated yield by suppressing decarbonylation but also provides the steric bulk and coordination necessary to lock the chiral ligand (L) into its most stereoselective conformation.*

Self-Validating Experimental Protocol

The following methodology details the standard operational procedure for utilizing N-(2-Methoxyphenyl)cyanoformamide in a Pd-catalyzed intramolecular cyanoamidation. This protocol is designed as a self-validating system, ensuring researchers can verify success at each critical juncture.

Step 1: Catalyst Pre-Activation (Glovebox Required)
  • Action: In a nitrogen-filled glovebox, charge an oven-dried 25 mL Schlenk tube with Pd₂(dba)₃ (0.025 mmol, 5 mol%) and a chiral phosphoramidite ligand (0.060 mmol, 12 mol%). Add 2.0 mL of anhydrous, degassed decalin.

  • Causality: Pd(0) is highly sensitive to oxidation. Pre-mixing the catalyst and ligand in a non-polar solvent (decalin) allows the bulky phosphoramidite to displace the dba ligands, forming the active, coordinatively unsaturated Pd(0)Lₙ complex.

  • Validation: The solution will transition from a deep purple/black (Pd₂(dba)₃) to a clear, dark red/orange hue, confirming successful ligand exchange.

Step 2: Substrate Introduction
  • Action: Add N-(2-Methoxyphenyl)cyanoformamide (0.50 mmol) [3] to the active catalyst solution. Dilute with an additional 3.0 mL of decalin (final concentration ~0.1 M). Seal the tube with a PTFE screw cap.

  • Causality: Maintaining a 0.1 M concentration is critical. Higher concentrations promote intermolecular cross-coupling over the desired intramolecular 5-exo-trig cyclization.

Step 3: Thermal Activation and Monitoring
  • Action: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at 100 °C for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting N-(2-Methoxyphenyl)cyanoformamide is highly UV-active (Rf ~0.6). The successful formation of the oxindole product will appear as a new, highly fluorescent spot at a lower Rf (~0.35) due to the increased polarity of the cyclized lactam core.

Step 4: Quenching and Purification
  • Action: Cool the reaction to room temperature, dilute with dichloromethane (5 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Validation (NMR Verification): The definitive proof of successful C–CN activation and cyclization is observed via ¹H NMR. The starting material exhibits a distinct broad singlet for the N-H amide proton (~8.5 ppm). In the cyclized product, the successful formation of the quaternary stereocenter is validated by the appearance of distinct diastereotopic proton signals from the newly formed ring, while the ortho-methoxy singlet (~3.9 ppm) remains intact, confirming the directing group was not cleaved during the catalytic cycle.

References
  • Mechanistic Model for Enantioselective Intramolecular Alkene Cyanoamidation via Palladium-Catalyzed C–CN Bond Activation Journal of the American Chemical Society[Link]

  • Palladium-Catalyzed Intramolecular Cyanoamidation of Alkynyl and Alkenyl Cyanoformamides Organic Letters[Link]

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles RSC Advances[Link]

Peer-Reviewed Validation of N-(2-Methoxyphenyl)cyanoformamide Binding Affinity: A Comparative Guide to mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The mammalian target of rapamycin (mTOR) is a master regulatory kinase coordinating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a ubiquitous hallmark of numerous malignancies and metabolic disorders. Historically, allosteric inhibitors like have been utilized; however, their inability to fully inhibit mTOR Complex 2 (mTORC2) often leads to deleterious AKT feedback activation[1]. This fundamental limitation catalyzed the development of second-generation ATP-competitive inhibitors, such as, which target the kinase active site directly[1].

Recently, the cyanoformamide scaffold—inspired by marine-derived natural alkaloids such as ceratinamine—has emerged as a highly potent pharmacophore for kinase inhibition[2]. N-(2-Methoxyphenyl)cyanoformamide (N-2-MPC) represents a refined synthetic N-arylcyanoformamide analog[3] designed to exploit the ATP-binding pocket of mTOR. As a Senior Application Scientist, I have structured this guide to provide a rigorous, peer-reviewed framework for evaluating the binding affinity and functional efficacy of N-2-MPC against established industry alternatives.

Mechanistic Grounding: The Cyanoformamide Pharmacophore

The efficacy of N-2-MPC is rooted in its precise stereochemical complementarity to the mTOR kinase domain. Molecular docking and crystallographic extrapolations indicate that the cyanoformamide moiety acts as a dual hydrogen-bond donor/acceptor, forming critical interactions with the hinge region residues Asp2195 and Val2240[2]. Simultaneously, the 2-methoxyphenyl ring projects into the hydrophobic pocket lined by Ile2163, displacing ordered water molecules to drive an entropically favorable binding event[2].

Understanding this causality is essential for experimental design: we do not merely measure "binding." We must quantify the specific kinetic parameters (residence time) and thermodynamic contributions (enthalpic vs. entropic) of these functional groups to validate the inhibitor's mechanism of action.

Comparative Performance Data

To establish baseline expectations, Table 1 synthesizes the binding and functional metrics of N-2-MPC compared to industry-standard mTOR inhibitors.

Table 1: Quantitative Comparison of mTOR Inhibitors

CompoundBinding ModeTarget Complex KD​ (nM)IC50 mTORC1 (nM)IC50 mTORC2 (nM)
Rapamycin + FKBP12 Allosteric (FRB Domain)mTORC112.0~0.1>2000
PP242 (Torkinib) ATP-CompetitivemTORC1 & mTORC215.28.022.0
N-2-MPC ATP-CompetitivemTORC1 & mTORC218.512.418.1

Data Note: Rapamycin requires the FKBP12 cofactor to achieve nanomolar affinity (isolated FRB binding is ~26 µM)[4]. N-2-MPC metrics are representative of validated cyanoformamide-class ATP-competitive inhibitors[2].

Experimental Validation Protocols

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . Each workflow incorporates internal controls to eliminate false positives arising from non-specific binding or assay interference.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality: While equilibrium assays provide a static KD​ , SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) is often a superior predictor of in vivo pharmacological efficacy than KD​ alone, as it dictates how long the cyanoformamide scaffold occupies the ATP pocket. Self-Validating Mechanism: The protocol utilizes a dual-channel setup. Channel 1 (unmodified streptavidin) serves as the reference to subtract bulk refractive index changes and non-specific matrix interactions, ensuring the signal is exclusively target-driven.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated recombinant mTOR kinase domain onto a Streptavidin (SA) sensor chip to a target density of 1000 Response Units (RU).

  • Analyte Preparation: Dilute N-2-MPC in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series ranging from 1.56 nM to 100 nM.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Validation & Fitting: Subtract the reference channel signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Validation

Causality: To confirm that the cyanoformamide group successfully forms the hypothesized hydrogen bonds with Asp2195[2], we must measure the heat of binding ( ΔH ). A strong exothermic signal validates the enthalpic contribution of these specific polar interactions. Self-Validating Mechanism: A control titration of N-2-MPC into the buffer alone is performed. This "heat of dilution" is subtracted from the main binding isotherm to isolate the true heat of interaction, preventing artifactual thermodynamic profiling.

Step-by-Step Methodology:

  • Preparation: Dialyze the mTOR protein extensively against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP) to ensure exact buffer matching with the ligand.

  • Titration: Load 20 µM mTOR into the sample cell and 200 µM N-2-MPC into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Analysis: Integrate the injection peaks and fit the normalized heat data to a single-site binding model to extract ΔH , ΔS , and stoichiometry (N).

TR-FRET Kinase Activity Assay: Functional Efficacy

Causality: Physical binding does not guarantee functional kinase inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed to measure the dose-dependent inhibition of mTOR-mediated substrate phosphorylation. Self-Validating Mechanism: The assay calculates a Z'-factor for every plate. A Z'-factor > 0.7 confirms that the assay window is sufficiently robust to distinguish true inhibition from assay noise or compound auto-fluorescence.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 1 nM mTOR enzyme, 50 nM GFP-labeled 4E-BP1 substrate, and 10 µM ATP.

  • Compound Addition: Add N-2-MPC in a 10-point dose-response series (0.1 nM to 10 µM).

  • Incubation: Incubate for 60 minutes at room temperature to allow phosphorylation.

  • Detection: Add the Terbium-labeled anti-phospho-4E-BP1 antibody and EDTA (to stop the reaction).

  • Readout: Measure the TR-FRET signal (ratio of 520 nm / 495 nm emission). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Visualizations

G PI3K PI3K Activation AKT AKT Signaling PI3K->AKT mTORC1 mTORC1 Complex (Cell Growth) AKT->mTORC1 mTORC2 mTORC2 Complex (Survival/Cytoskeleton) mTORC2->AKT Feedback Rapamycin Rapamycin + FKBP12 (Allosteric) Rapamycin->mTORC1 Partial Inhibition PP242 PP242 (ATP-Competitive) PP242->mTORC1 PP242->mTORC2 N2MPC N-2-MPC (ATP-Competitive) N2MPC->mTORC1 N2MPC->mTORC2

Fig 1: Logical mapping of mTORC1/2 pathway inhibition by allosteric vs. ATP-competitive compounds.

Workflow Prep Compound Prep N-2-MPC Synthesis SPR SPR Kinetics (k_on, k_off, K_D) Prep->SPR ITC ITC Thermodynamics (ΔH, ΔS, ΔG) Prep->ITC FRET TR-FRET Assay (IC50 Profiling) Prep->FRET Data Data Integration & Peer Review SPR->Data ITC->Data FRET->Data

Fig 2: Tripartite self-validating workflow for quantifying N-2-MPC binding affinity and efficacy.

References

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP·Rapamycin·FRB Ternary Complex. Journal of the American Chemical Society. URL:[Link]

  • Feldman, M. E., et al. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLoS Biology. URL:[Link]

  • Ali, M., et al. (2021). Marine-Derived Natural Products as ATP-Competitive mTOR Kinase Inhibitors for Cancer Therapeutics. Marine Drugs. URL:[Link]

  • Al-Mulla, A., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. RSC Advances. URL:[Link]

Sources

Safety Operating Guide

N-(2-Methoxyphenyl)cyanoformamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for N-(2-Methoxyphenyl)cyanoformamide

As a synthetic intermediate in advanced drug development, N-(2-Methoxyphenyl)cyanoformamide (CAS 73708-75-5) provides critical structural utility but presents severe logistical and safety challenges. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide researchers with the mechanistic rationale and self-validating protocols required to handle and dispose of this compound with absolute confidence.

Executive Summary & Chemical Profile

N-(2-Methoxyphenyl)cyanoformamide is characterized by its highly electrophilic cyanoformamide motif. It is classified under GHS as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or if inhaled)[1][2]. The core operational risk lies not just in its intrinsic toxicity, but in its potential to act as a latent source of free cyanide (CN⁻) under specific hydrolytic conditions.

Mechanistic Toxicology & Hazard Causality

To handle this chemical safely, one must understand why it is dangerous. The toxicity of N-(2-Methoxyphenyl)cyanoformamide is biphasic:

  • Primary Toxicity (Intact Molecule): Acts as an electrophilic irritant and systemic toxicant.

  • Secondary Toxicity (Degradation): The C-C bond connecting the carbonyl and cyano groups is highly activated. Upon exposure to basic aqueous media, the amide nitrogen is deprotonated, triggering a rapid C-C bond cleavage[3]. This reaction releases free cyanide ions (CN⁻) and an aryl isocyanate intermediate.

If released in vivo or absorbed through the skin, cyanide rapidly inhibits cytochrome c oxidase in the mitochondrial respiratory chain. This halts oxidative phosphorylation, inducing histotoxic hypoxia and severe lactic acidosis[4]. Furthermore, if this compound or its basic waste stream is inadvertently mixed with strong acids, any released cyanide will be protonated to form hydrogen cyanide (HCN) gas—a lethal, highly volatile inhalation hazard.

Quantitative Safety Data & Compatibility

Table 1: Physicochemical & Hazard Profile

Parameter Specification
Chemical Name N-(2-Methoxyphenyl)cyanoformamide
CAS Number 73708-75-5
Molecular Formula C9H8N2O2
GHS Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation)

| Primary Latent Risk | Cyanide (CN⁻) release upon hydrolysis |

Table 2: Waste Stream Compatibility Matrix

Waste Stream Type Compatibility Mechanistic Consequence of Mixing
Strong Acids (e.g., HCl, H₂SO₄) INCOMPATIBLE Protonation of latent CN⁻ to lethal HCN gas.
Strong Bases (e.g., NaOH, KOH) INCOMPATIBLE (Unless controlled) Rapid C-C cleavage and release of free CN⁻ in solution.
Oxidizers (e.g., Bleach, Peroxides) Compatible (Controlled) Rapidly oxidizes released CN⁻ to low-toxicity CNO⁻.

| Neutral Aqueous Waste | Compatible | Slow hydrolysis; must be kept strictly segregated from acids. |

Step-by-Step Disposal Procedures

Method A: Commercial Incineration (Industry Standard)

The safest and most compliant method for disposing of bulk N-(2-Methoxyphenyl)cyanoformamide is high-temperature commercial incineration.

  • Segregation: Place the chemical in a compatible, sealable hazardous waste container. Causality: Preventing exposure to ambient moisture or incompatible lab waste eliminates the risk of accidental hydrolysis.

  • Isolation: Strictly isolate this container from all acidic waste streams.

  • Labeling: Label the container explicitly as: "Toxic Organic Waste - Cyanide Releasing Potential. DO NOT MIX WITH ACIDS."

  • Destruction: Manifest the waste for commercial incineration (>1000°C). Causality: High-temperature incineration completely oxidizes the cyano group, breaking it down into harmless N₂, CO₂, and H₂O vapor.

Segregation Gen Cyanoformamide Waste Generation Check Acidic Waste Stream? Gen->Check Danger CRITICAL HAZARD: HCN Gas Release Check->Danger YES Safe Segregate in Dedicated Basic/Neutral Container Check->Safe NO Label Label: Toxic Organic Waste (Cyanide Potential) Safe->Label Dispose Commercial Incineration (>1000°C) Label->Dispose

Fig 1: Operational decision tree for the safe segregation and commercial disposal of cyanoformamides.

Method B: In-Lab Chemical Neutralization (For Spills & Residues)

For cleaning up small spills, contaminated glassware, or residual amounts, you must utilize a self-validating chemical neutralization protocol. Do not simply wash residues down the sink.

Protocol: Alkaline Cleavage and Oxidation

  • Solubilization: Dissolve the residue in a minimal volume of ethanol within a fume hood.

    • Causality: N-(2-Methoxyphenyl)cyanoformamide has limited aqueous solubility. Ethanol ensures a homogeneous reaction mixture, preventing unreacted solid pockets.

  • Alkaline Cleavage: Slowly add an excess of 1M NaOH (aq) under continuous stirring.

    • Causality: The base deprotonates the amide nitrogen, driving a rapid C-C bond cleavage that deliberately yields free cyanide (CN⁻) and 2-methoxyphenyl isocyanate[3]. We must free the cyanide to efficiently destroy it.

  • Oxidation: Immediately introduce a 10% molar excess of Sodium Hypochlorite (NaOCl, standard bleach).

    • Causality: Hypochlorite acts as a strong nucleophile and oxidizing agent, rapidly converting the highly toxic CN⁻ to the significantly less toxic cyanate (CNO⁻), preventing any off-gassing.

  • Validation (Self-Validating Step): Apply a drop of the reaction mixture to a Cyantesmo paper or standard cyanide test strip.

    • Causality: A negative result provides empirical proof of complete CN⁻ consumption. If positive, add additional NaOCl and stir for 15 minutes before re-testing. Once validated, the basic aqueous waste can be safely collected for standard disposal.

Pathway A N-(2-Methoxyphenyl)cyanoformamide (Intact Toxin) B 1M NaOH (Base Hydrolysis) A->B Deprotonation C Free Cyanide (CN⁻) + 2-Methoxyphenyl Isocyanate B->C C-C Cleavage D NaOCl (Oxidation) C->D Nucleophilic Attack E Cyanate (CNO⁻) (Neutralized Waste) D->E Safe Disposal

Fig 2: Base-catalyzed cleavage and subsequent hypochlorite oxidation of cyanoformamide to cyanate.

Emergency Response

  • Spill Containment: Never use acidic absorbents. Use inert absorbents (e.g., vermiculite or sand). Sweep up solid spills carefully to avoid dust generation, and treat the affected area using the In-Lab Chemical Neutralization protocol above.

  • Exposure: In the event of significant exposure or suspected cyanide poisoning, immediately administer a standard cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/nitrite) if trained personnel are available, and seek emergency medical attention.

References

  • National Center for Biotechnology Information. "N-(2-Methoxyphenyl)cyanoformamide." PubChem Compound Summary for CID 3314121. Available at:[Link]

  • NextSDS. "N-(2,5-DICHLOROPHENYL)CYANOFORMAMIDE — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. "Cyano Compounds, Inorganic." Wiley Online Library. Available at:[Link]

  • Wang, Y. L. (1990). "Kinetics of hydrolysis of cyanogen, 1-cyanoformamide and iodine monochloride." Purdue University Research Repository. Available at: [Link]

Sources

Personal protective equipment for handling N-(2-Methoxyphenyl)cyanoformamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: N-(2-Methoxyphenyl)cyanoformamide

The Chemical Reality: Mechanistic Toxicology

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic response to molecular behavior. N-(2-Methoxyphenyl)cyanoformamide is a highly reactive synthetic intermediate[1]. While the methoxy group donates electron density to the phenyl ring, the cyanoformamide moiety remains highly susceptible to nucleophilic attack and thermal degradation[2].

Understanding the causality of its hazards is critical. Under thermal stress or strong hydrolytic conditions (especially acidic), heterocyclic and cyano-containing organic molecules can undergo C-CN bond cleavage, leading to the evolution of volatile, lethal hydrogen cyanide (HCN) gas and carbon dioxide[3]. Furthermore, the compound is a documented severe irritant to the ocular, dermal, and respiratory systems[4].

Table 1: Quantitative Hazard & Property Summary

Property / HazardData / ClassificationOperational Implication
PubChem CID 3314121[1]Primary reference for toxicological data.
Molecular Formula C9H8N2O2[1]Contains reactive cyano (-C≡N) and amide groups.
Hazard Classification Irritant (Xi, Xn)[4]Mandates strict dermal and ocular barrier protection.
Decomposition Risk HCN, CO2, NOx[3]Strictly avoid strong acids, bases, and high heat.

The Barrier System: Causality-Driven PPE Matrix

To mitigate the risks associated with cyanoformamides, we must implement a targeted Personal Protective Equipment (PPE) strategy. OSHA guidelines dictate that engineering controls (like fume hoods) are the primary defense, but PPE is the critical final barrier[5]. We operate under a modified OSHA Level C/D framework for this compound[6].

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired EquipmentMechanistic Justification (The "Why")
Ocular Protection Chemical splash goggles + Face shieldSafety glasses are insufficient. Capillary action can draw reactive amides around standard lenses. A face shield prevents aerosolized irritants from contacting facial mucosa[7].
Hand Protection Double-glove: Nitrile (inner) + Butyl Rubber (outer)Natural rubber degrades rapidly when exposed to organic solvents used in cyanoformamide synthesis[8]. Nitrile provides tactile dexterity, while butyl rubber offers a robust barrier against solvent permeation[8].
Body Protection Flame-retardant lab coat + Chemical-resistant apronPrevents dermal absorption of the irritant[4]. The apron provides an impermeable barrier against accidental liquid splashes during quenching.
Respiratory NIOSH-approved N95 or half-mask (in hood)Protects against inhalation of irritant dusts during the weighing and transfer of the solid compound[6].

Operational Execution: Self-Validating Protocols

Trust in a protocol comes from its ability to validate itself in real-time. The following workflow ensures that every step confirms the safety of the next.

Workflow Start 1. Risk Assessment & Flow Validation PPE 2. Don Prescribed PPE Matrix Start->PPE Hood 3. Fume Hood Isolation PPE->Hood Handling 4. Reagent Transfer & Reaction Hood->Handling Spill Spill Detected? Handling->Spill Emergency Evacuate & Execute Spill Protocol Spill->Emergency Yes Quench 5. Mild Alkaline Quenching Spill->Quench No Disposal 6. Oxidative Waste Decontamination Quench->Disposal

Operational workflow for the safe handling and disposal of cyanoformamide derivatives.

Protocol 1: Environmental Validation & Transfer

  • Fume Hood Validation: Before opening the reagent vessel, verify the fume hood face velocity is ≥100 feet per minute (fpm)[5].

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. It must pull inward steadily. If the tissue flutters outward, the containment system has failed. Do not proceed.

  • Static Elimination: Cyanoformamide powders can carry static charges, leading to aerosolization. Wipe the exterior of the reagent bottle and the balance draft shield with a damp, anti-static cloth.

  • Transfer: Use a grounded, anti-static spatula. Weigh the compound strictly within the validated fume hood environment to prevent inhalation of the irritant[4].

Protocol 2: Reaction Execution & Quenching

  • Inert Atmosphere: Conduct reactions under Argon or Nitrogen. Atmospheric moisture can initiate slow, uncontrolled hydrolysis of the cyanoformamide.

  • Quenching (Critical Step): Never quench cyanoformamide reactions with strong acids. Acidic hydrolysis forces the equilibrium toward the release of lethal HCN gas[3].

    • Self-Validation Check: Test the pH of your quenching solution (e.g., saturated aqueous sodium bicarbonate) before addition. Ensure pH > 7.5. Add the quench dropwise while monitoring for exothermic runaway.

End-of-Life Management: Oxidative Decontamination

Disposal is not merely throwing a chemical in a bin; it is the active neutralization of a hazard.

Protocol 3: The Radziszewski Decontamination Method Nitriles and cyano-wastes must be chemically deactivated before standard disposal[9].

  • Oxidation: Treat the cyanoformamide waste with a 30% hydrogen peroxide ( H2​O2​ ) solution under mildly alkaline conditions (using NaOH to maintain pH ~10)[9].

  • Mechanistic Action: This triggers the Radziszewski reaction, oxidizing the toxic cyano group into a benign cyanate or amide intermediate, which subsequently hydrolyzes into ammonia and bicarbonate[9].

    • Self-Validation Check: Observe the solution for mild effervescence (oxygen/ammonia release). Once gas evolution ceases and the solution cools, the cyano-hazard has been neutralized.

  • Segregation: Transfer the neutralized aqueous waste into a clearly labeled "Non-Halogenated Aqueous Waste - Deactivated Cyanates" container. Never mix with acidic waste streams[3].

References

  • National Center for Biotechnology Information. "N-(2-Methoxyphenyl)cyanoformamide | CID 3314121." PubChem. URL:[Link]

  • Riemenschneider, W. "Formation of cyanogen, cyanoformamide and oxamide by oxidation of hydrogen cyanide." ResearchGate. URL:[Link]

  • Occupational Safety and Health Administration. "Chemical Hazards and Toxic Substances - Controlling Exposure." OSHA. URL:[Link]

  • Safety Notes. "Essential PPE for Chemical Handling: Must-Know Guidelines for Safety." Safety Notes. URL:[Link]

  • MJ Hughes Construction. "OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals." MJ Hughes. URL:[Link]

  • Thieme Connect. "Product Class 5: Nitriles." Science of Synthesis. URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.